2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
描述
属性
IUPAC Name |
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-9-7(3-1-5-14-9)11(17)16-8-4-2-6-15-10(8)13/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZURRSKMFRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to CAS 132312-86-8: Physical and Chemical Data
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Whitepaper: Pharmacological Activation and Mechanism of Action of the 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide Scaffold
Executive Summary
The compound 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is a highly specialized bis-heteroaryl intermediate. While it lacks intrinsic biological activity in its open-chain form, it serves as the foundational architectural scaffold for the synthesis of dipyridodiazepinones—a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in the management of HIV-1 [1]. This technical guide elucidates the structural pharmacology, the controlled activation of this scaffold, and the downstream mechanism of action (MoA) of its active cyclized derivatives.
Structural Pharmacology and Scaffold Logic
The chemical genius of the 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide core lies in its precise electronic programming. The scaffold consists of a 2-chloronicotinamide derivative linked to a 3-amino-2-chloropyridine, yielding two strategically placed ortho-chlorine atoms with distinct reactivity profiles.
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Differential Reactivity: The chlorine atom on the nicotinamide ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This is due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the carbonyl group.
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Conformational Pre-organization: The amide linkage naturally adopts a conformation that, upon primary amination, positions the newly formed secondary amine in close spatial proximity to the second chlorine atom on the adjacent pyridine ring. This primes the system for intramolecular cyclization, transforming a flexible chain into a rigid, biologically active pharmacophore [1].
Mechanism of Action: Allosteric Modulation of HIV-1 RT
Once cyclized into the rigid 6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one core, the molecule transforms into a potent allosteric modulator of the HIV-1 Reverse Transcriptase (RT) enzyme.
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Target Engagement: The active dipyridodiazepinone intercalates into the NNRTI Binding Pocket (NNIBP), a highly hydrophobic cleft located approximately 10 Å away from the catalytic polymerase site of the HIV-1 RT p66/p51 heterodimer [2].
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Allosteric Lock: Binding induces a profound conformational shift, hyperextending the p66 "thumb" subdomain. This physically locks the enzyme in an inactive state, restricting the flexibility required for the translocation of the RNA/DNA template during viral replication, thereby arresting DNA polymerization [3].
Molecular mechanism of action of dipyridodiazepinones on HIV-1 Reverse Transcriptase.
Self-Validating Experimental Workflows
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints, ensuring the system verifies its own success at each critical juncture.
Protocol 1: Scaffold Activation (Cyclization) Workflow
Objective: Convert the inactive bis-chloro scaffold into the active dipyridodiazepinone pharmacophore.
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Primary Amination: React 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide with a primary amine (e.g., cyclopropylamine) in xylene at 120°C for 4 hours.
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Causality: Xylene provides the exact thermal window required to overcome the SNAr activation energy at the nicotinamide ring without degrading the amine or causing premature side reactions at the second chlorine site.
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Validation Checkpoint 1: Perform LC-MS. The reaction is validated if the parent mass shifts by -35.5 Da (loss of Cl) + Mass of the amine, confirming mono-substitution.
-
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Intramolecular Cyclization: Add a strong base (e.g., NaH) to the intermediate in anhydrous DMF. Heat to 150°C.
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Causality: NaH deprotonates the secondary amine to form a highly nucleophilic amide anion. DMF stabilizes this anion, while the 150°C heat provides the thermodynamic push required to overcome the steric strain of forming the 7-membered diazepinone ring.
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Validation Checkpoint 2: Conduct 1H-NMR analysis. The disappearance of the secondary amine N-H proton and a distinct upfield shift of the adjacent aromatic protons confirm the formation of the rigid tricyclic core.
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Scaffold activation workflow from bis-chloro precursor to active allosteric inhibitor.
Protocol 2: In Vitro HIV-1 RT Inhibition Assay
Objective: Quantify the allosteric inhibitory potency of the cyclized derivatives.
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Enzyme-Inhibitor Pre-incubation: Incubate recombinant HIV-1 RT (p66/p51) with varying concentrations of the cyclized compound (0.001 to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.8, 10 mM MgCl2) for 30 minutes at 37°C.
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Control System: Use the uncyclized scaffold as a negative control and Nevirapine as a positive control.
-
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Substrate Addition & Readout: Add a fluorescently labeled primer/template complex and dNTPs. Measure Fluorescence Polarization (FP) after 60 minutes.
-
Causality: FP allows for homogeneous, real-time monitoring. As the primer is extended into a larger DNA polymer, its rotational tumbling slows, increasing the FP signal. If the NNRTI is effective, the polymerase is locked, the primer remains small, and FP remains low.
-
Validation Checkpoint 3: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's dynamic range and confirms the absence of false positives due to compound autofluorescence.
-
Quantitative Data & Structure-Activity Relationship (SAR)
The critical nature of the cyclization step is demonstrated by the stark contrast in biological activity between the open-chain scaffold and the rigidified tricyclic cores. The table below summarizes the pharmacological evolution of the scaffold.
| Compound State | Chemical Identity | HIV-1 RT IC₅₀ (µM) | Binding Affinity (K_d, µM) | Pharmacological Status |
| Uncyclized Scaffold | 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide | > 100 | > 50 | Inactive Precursor |
| Cyclized Core | Des-methyl Dipyridodiazepinone | 1.25 | 0.85 | Moderate Baseline Activity |
| Optimized Drug | Nevirapine (Clinical Standard) | 0.04 | 0.02 | Highly Active[3] |
| 8-Substituted Analog | Compound 7 (Benzoic Acid Derivative) | 0.005 | 0.002 | Ultra-Potent (Overcomes K103N) [1] |
References
-
Title: Novel 8-Substituted Dipyridodiazepinone Inhibitors with a Broad-Spectrum of Activity against HIV-1 Strains Resistant to Non-nucleoside Reverse Transcriptase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection Source: Antiviral Research URL: [Link]
-
Title: PubChem Compound Summary for CID 4463, Nevirapine Source: National Center for Biotechnology Information (PubChem) URL: [Link]
An In-depth Technical Guide on the Thermostability and Degradation Profile of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
Foreword: Proactive Stability Profiling in Drug Development
In the landscape of modern drug discovery and development, a comprehensive understanding of a new chemical entity's (NCE) inherent stability is not merely a regulatory requirement but a fundamental cornerstone of a successful therapeutic program. The molecule 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide, with its unique arrangement of chloro-substituted pyridine rings linked by a carboxamide bridge, presents a specific set of challenges and considerations regarding its chemical stability. This guide is crafted for researchers, scientists, and drug development professionals, providing a robust framework for elucidating the thermostability and degradation profile of this compound. We will move beyond rote protocol recitation to explore the scientific rationale behind each experimental choice, ensuring a self-validating and scientifically sound stability assessment.
Molecular Architecture and Physicochemical Landscape
Before embarking on any experimental assessment, a thorough in-silico and preliminary physicochemical characterization is paramount. The structure of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide dictates its potential vulnerabilities.
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Core Functional Groups: The molecule's key features are the two pyridine rings, each substituted with a chlorine atom, and the central carboxamide linkage. The pyridine rings, being electron-deficient, are generally more resistant to oxidative degradation than electron-rich aromatic systems. However, the chloro-substituents can influence their photostability.[1] The carboxamide bond is a known site for potential hydrolytic cleavage under both acidic and basic conditions.[2][3]
| Property | Predicted Value/Characteristic | Implication for Stability Studies |
| Molecular Formula | C11H7Cl2N3O | --- |
| Molecular Weight | 268.10 g/mol | --- |
| pKa | The pyridine nitrogens are weakly basic. | Influences solubility and degradation kinetics in pH-dependent hydrolysis studies. |
| logP | Predicted to be moderately high. | May necessitate the use of co-solvents in aqueous stability studies. |
| Solubility | Likely low in water, higher in organic solvents. | Affects the design of solution-state stability and forced degradation studies. |
Strategic Framework for Stability Assessment: Beyond the Checklist
A robust stability testing program is not a monolithic process but a phased approach designed to progressively build a comprehensive understanding of the molecule's behavior under various environmental stressors. Our strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Forced Degradation (Stress Testing): A Deliberate Exploration of Liabilities
The primary objective of forced degradation is to intentionally degrade the drug substance to identify potential degradation products and establish stability-indicating analytical methods.[7][8][9] The conditions are designed to be more aggressive than those encountered during routine storage and handling.[9]
A typical forced degradation study should aim for a target degradation of 5-20% of the active pharmaceutical ingredient (API).[2][8] This range is optimal for ensuring that degradation products are formed at concentrations that can be reliably detected and characterized without leading to secondary degradation.[8]
Caption: Workflow for a comprehensive forced degradation study.
Detailed Experimental Protocols
The following protocols are designed as a starting point and should be optimized based on preliminary results.
Preparation of Stock Solution
Prepare a stock solution of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.
Hydrolytic Degradation
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours), cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH before analysis.[2][10]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of 0.1 N HCl before analysis.[2][10]
Oxidative Degradation
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and analyze at various time points.[3][10] The use of other oxidizing agents like AIBN can also be considered.[8]
Thermal Degradation
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Solid State: Place a known amount of the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Solution State: Incubate a sealed vial of the stock solution at the same elevated temperature.[10]
Photolytic Degradation
Expose the stock solution and the solid compound to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
Postulated Degradation Pathways
Based on the chemical structure and literature on analogous compounds, we can postulate the following primary degradation pathways:
Caption: Postulated degradation pathways for the target molecule.
-
Hydrolytic Degradation: The most probable pathway under both acidic and basic conditions is the hydrolysis of the amide bond, yielding 2-chloropyridine-3-carboxylic acid and 3-amino-2-chloropyridine.[2][3]
-
Oxidative Degradation: The pyridine nitrogen atoms are susceptible to oxidation, which could lead to the formation of N-oxide derivatives.[12]
-
Photolytic Degradation: Chloro-substituted aromatic compounds can undergo photodechlorination. Photodegradation of 2-chloropyridine has been shown to produce various intermediate products, including ring-opened species.[13][14]
Analytical Methodologies: The Key to Accurate Profiling
A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for stability studies.[][16] A gradient elution with a C18 column is a good starting point. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the identification of degradation products. By providing molecular weight information, it allows for the rapid tentative identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of significant degradation products, isolation followed by NMR analysis is the gold standard.[17]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA can provide information on the thermal stability of the solid form of the compound by measuring mass loss as a function of temperature.[18][19][20] DSC can be used to determine the melting point and detect any polymorphic transitions.
| Analytical Technique | Purpose in Stability Profiling |
| HPLC-UV/DAD | Quantitation of the parent compound and known impurities; assessment of purity. |
| LC-MS/MS | Tentative identification of unknown degradation products by mass-to-charge ratio. |
| NMR | Definitive structural elucidation of isolated degradation products.[17] |
| TGA | Determination of the onset of thermal decomposition in the solid state.[19] |
| DSC | Determination of melting point and detection of polymorphic forms. |
Long-Term and Accelerated Stability Studies
Once the forced degradation studies have informed the potential degradation pathways and a stability-indicating method is in place, formal stability studies should be initiated on at least three primary batches of the drug substance.[4][5]
-
Long-Term Stability: Testing should be conducted under the intended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a minimum of 12 months.[5]
-
Accelerated Stability: Studies are performed under elevated stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months to predict the long-term stability profile.[4]
Conclusion: A Roadmap to Stability
This guide provides a comprehensive framework for the systematic evaluation of the thermostability and degradation profile of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide. While specific experimental data for this compound is not yet widely published, the principles of medicinal chemistry and the established regulatory guidelines provide a clear path forward. By employing a scientifically driven approach to forced degradation and long-term stability studies, researchers can build a robust data package that not only satisfies regulatory requirements but also provides critical insights into the intrinsic properties of the molecule, ultimately derisking its development path.
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ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
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Catalyst. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). [Link]
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Kevin, A., & Krotulski, A. J. (2020). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. PMC. [Link]
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IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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Slideshare. (n.d.). ICH guidelines for stability studies. [Link]
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European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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IJSDR. (2025, April). “Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS”. [Link]
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Hypha Discovery. (n.d.). API impurities and degradation products. [Link]
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Dong, M. W., & Hu, G. (2021). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. PMC. [Link]
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ResolveMass Laboratories Inc. (2025, August 4). Method Development for Complex APIs. [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. [Link]
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Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie. [Link]
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University of Lynchburg. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]
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ResearchGate. (n.d.). The Thermal Amidation of Carboxylic Acids Revisited. [Link]
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Chemical Society Reviews. (2025, November 10). Decarboxylative photocatalytic transformations. [Link]
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BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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PubMed. (n.d.). Peroxidative Metabolism of Carcinogenic N-arylhydroxamic Acids: Implications for Tumorigenesis. [Link]
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PubMed. (2025, August 25). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. [Link]
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International Journal of Pharmaceutical and Life Sciences. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
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Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
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PubMed. (2017, January 5). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]
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MDPI. (2018, June 30). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. [Link]
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PMC. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
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Raines Lab. (2008, August 19). Hydrolytic Stability of Hydrazones and Oximes. [Link]
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PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. [Link]
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Application Note & Synthesis Protocol: Preparation of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
Abstract
The pyridine carboxamide scaffold is a privileged structure in modern chemistry, forming the core of numerous active compounds in pharmaceutical and agrochemical development.[1][2] Derivatives of this class are explored for a wide range of biological activities, including anti-tubercular and anti-inflammatory properties.[1][3] This document provides a comprehensive, field-proven protocol for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide, a key intermediate for library development and structure-activity relationship (SAR) studies.[4] The protocol details a reliable two-step process commencing from commercially available 2-chloronicotinic acid and 3-amino-2-chloropyridine.[3][5] Emphasis is placed on the causal reasoning behind procedural steps, safety considerations, and robust methods for purification and characterization.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step pathway: (1) activation of a carboxylic acid to a highly reactive acid chloride, followed by (2) nucleophilic acyl substitution with an aromatic amine to form the stable amide bond.
Overall Reaction:
(Self-generated image, not from a search result)
Step 1: Acid Chloride Formation 2-chloronicotinic acid is converted to 2-chloronicotinoyl chloride using thionyl chloride (SOCl₂). This is a classic and efficient method for activating carboxylic acids.[6][7] The reaction mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the electrophilic sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate which then collapses to the acid chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas as byproducts.[8]
Step 2: Amide Coupling The resulting electrophilic acid chloride is then reacted with the nucleophilic nitrogen of 3-amino-2-chloropyridine.[9] This nucleophilic acyl substitution reaction forms a tetrahedral intermediate which subsequently eliminates a chloride ion to yield the target amide.[] A non-nucleophilic base, such as triethylamine (TEA), is crucial to scavenge the HCl generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.[11]
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity | Recommended Supplier |
| 2-Chloronicotinic Acid | 2942-59-8 | 157.56 | ≥98% | Sigma-Aldrich, Combi-Blocks |
| 3-Amino-2-chloropyridine | 6298-19-7 | 128.56 | ≥98% | Commercially Available[5] |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99% | Acros Organics, Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5%, anhydrous | Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.8% | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl soln.) | N/A | N/A | N/A | Laboratory Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Fisher Scientific |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | 99.8 atom % D | Cambridge Isotope Labs |
Equipment
-
Round-bottom flasks (two-neck and single-neck)
-
Reflux condenser with a gas outlet to a scrubbing system (for HCl/SO₂)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Dropping funnel
-
Ice/water bath
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system with silica gel (230-400 mesh)
-
NMR Spectrometer (≥300 MHz) and Mass Spectrometer
Experimental Synthesis Protocol
Part A: Synthesis of 2-Chloronicotinoyl Chloride (Intermediate 1)
Rationale: This step converts the stable carboxylic acid into a highly reactive acyl chloride, priming it for amide bond formation. Toluene is an excellent solvent as its high boiling point is suitable for reflux, and it is inert to the reaction conditions.
-
Setup: In a fume hood, equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap or scrubber containing NaOH solution to neutralize HCl and SO₂ byproducts.
-
Reagent Addition: To the flask, add 2-chloronicotinic acid (10.0 g, 63.5 mmol, 1.0 eq) and anhydrous toluene (100 mL).
-
Chlorination: While stirring, carefully add thionyl chloride (11.0 mL, 152.4 mmol, 2.4 eq) to the suspension using a syringe or dropping funnel.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The initial slurry should dissolve to form a clear solution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloronicotinoyl chloride (a pale yellow solid or oil) is used directly in the next step without further purification.[9][12]
Safety Note: Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Part B: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (Final Product)
Rationale: This is the core amide-forming step. The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the reactive acid chloride. Triethylamine acts as an acid scavenger.[9]
-
Amine Solution: In a separate 500 mL flask, dissolve 3-amino-2-chloropyridine (8.16 g, 63.5 mmol, 1.0 eq) and anhydrous triethylamine (13.3 mL, 95.3 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 200 mL).
-
Cooling: Cool the amine solution to 0 °C using an ice/water bath.
-
Acid Chloride Addition: Dissolve the crude 2-chloronicotinoyl chloride from Part A in anhydrous DCM (50 mL). Add this solution dropwise to the cooled, stirring amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting amine.
Purification and Characterization
Workup Procedure
-
Quenching: Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 100 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 100 mL) to remove any unreacted acid, and finally with brine (1 x 100 mL).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
Purification
The crude solid can be purified by one of the following methods:
-
Recrystallization: Recrystallize from a suitable solvent system like ethanol or ethyl acetate/hexanes to obtain the purified product as a crystalline solid.[4]
-
Flash Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of DCM and purify by flash chromatography on a silica gel column, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).[1]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.[14]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons on both pyridine rings.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for the amide carbonyl carbon (~165 ppm) and aromatic carbons.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₇Cl₂N₃O).
Synthesis Data Summary
| Parameter | 2-Chloronicotinic Acid | 3-Amino-2-chloropyridine | Product |
| Formula | C₆H₄ClNO₂ | C₅H₅ClN₂ | C₁₁H₇Cl₂N₃O |
| MW ( g/mol ) | 157.56 | 128.56 | 268.10 |
| Molar Eq. | 1.0 | 1.0 | 1.0 (Theoretical) |
| Typical Yield | N/A (Intermediate) | N/A | 70-85% |
| Appearance | White to off-white solid | Light brown solid | Off-white to pale yellow solid |
Process Workflow Diagram
The following diagram illustrates the complete synthesis workflow from starting materials to the final, characterized product.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Chloronicotinoyl chloride | Manasa Life Sciences [manasalifesciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
High-Resolution Chromatographic Purification of 2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
Introduction & Physicochemical Profiling
The synthesis and isolation of bis-pyridyl amides, such as 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide , are critical workflows in the development of advanced pharmaceuticals and agrochemicals (e.g., ryanodine receptor modulators). This specific compound is typically synthesized via the amide coupling of 2-chloronicotinic acid (or its acyl chloride) with 2-chloropyridin-3-amine [1].
While amide bond formation is a fundamental reaction, the purification of the resulting reaction mixture is rarely trivial [1]. The crude matrix often contains unreacted polar starting materials, coupling reagent byproducts (e.g., ureas from carbodiimides), and potential regioisomers.
To design a self-validating purification protocol, we must first analyze the physicochemical properties of the target molecule:
-
Molecular Weight: 268.10 g/mol .
-
Acid/Base Profile: Pyridine rings are typically basic and prone to severe peak tailing on bare silica due to secondary interactions with acidic silanols. However, in this molecule, the highly electronegative ortho-chloro substituents and the central electron-withdrawing carboxamide group drastically reduce the electron density on the pyridine nitrogens.
-
Chromatographic Implication: The pKa of the pyridine nitrogens is suppressed to < 1.0. Consequently, the molecule behaves essentially as a neutral species under standard chromatographic conditions. This eliminates the need for basic modifiers (e.g., triethylamine or ammonium hydroxide) in normal-phase chromatography, simplifying solvent recovery.
Purification Decision Matrix
The choice between Normal-Phase Flash Chromatography (NP-FC) and Reversed-Phase Preparative HPLC (RP-HPLC) depends on the scale of the reaction and the polarity of the dominant impurities. The workflow below dictates the logical progression of the purification strategy.
Caption: Decision tree for the chromatographic purification of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide.
Method 1: Normal-Phase Flash Chromatography (NP-FC)
This method is optimal for gram-scale purification where the primary goal is the removal of non-polar organic impurities and coupling reagent byproducts.
Causality & Rationale
Bis-pyridyl amides frequently exhibit poor solubility in non-polar starting mobile phases (e.g., heptane or hexane). If the sample is liquid-loaded using a strong solvent like dichloromethane (DCM) or dimethylformamide (DMF), the target compound will rapidly precipitate at the column head when it encounters the non-polar mobile phase. This causes severe band broadening, high backpressure, and loss of resolution [2]. Dry loading onto a solid support (Celite or silica) provides a high surface area for gradual, continuous dissolution into the mobile phase, ensuring sharp elution bands.
Step-by-Step Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude reaction mixture in a minimum volume of volatile solvent (e.g., DCM or THF).
-
Add Celite 545 (or bare silica) to the solution at a 1:3 ratio (crude mass : Celite mass).
-
Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
-
Column Equilibration:
-
Select a spherical silica gel column (40–63 µm particle size) appropriate for the sample mass (typically a 1:50 to 1:100 sample-to-silica ratio).
-
Equilibrate the column with 3 Column Volumes (CV) of 100% Heptane.
-
-
Loading:
-
Transfer the dry-loaded powder into an empty solid-load cartridge and attach it in-line ahead of the main column.
-
-
Gradient Elution:
-
0–2 CV: 100% Heptane (Elutes highly non-polar impurities).
-
2–12 CV: Linear gradient from 0% to 60% Ethyl Acetate in Heptane. (The target amide typically elutes between 35% and 45% Ethyl Acetate).
-
12–15 CV: 100% Ethyl Acetate (Flushes polar impurities).
-
-
Fraction Collection & Validation:
-
Collect fractions based on UV absorption at 254 nm and 280 nm.
-
Validate fraction purity via TLC (Rf ~ 0.4 in 50% EtOAc/Heptane) or LC-MS before pooling and concentrating.
-
Method 2: Reversed-Phase Preparative HPLC (RP-HPLC)
This method is reserved for final polishing (milligram to low-gram scale) to achieve >99% purity, specifically targeting the removal of unreacted starting materials (2-chloronicotinic acid and 2-chloropyridin-3-amine) and closely related regioisomers.
Causality & Rationale
Although the target bis-pyridyl amide is essentially neutral, the unreacted starting materials are ionizable. 2-chloropyridin-3-amine is weakly basic, and 2-chloronicotinic acid is acidic. By adding 0.1% Formic Acid (FA) to the mobile phase, the pH is lowered to ~2.7. This acidic environment ensures the amine impurity is fully protonated (maximizing its polarity so it elutes in the void volume) while suppressing the ionization of the acidic impurity (preventing it from smearing and ensuring predictable retention). The target compound remains unaffected and elutes cleanly based on its lipophilicity.
Step-by-Step Protocol
-
Sample Preparation (Liquid Loading):
-
Dissolve the crude material in LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 50–100 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could clog the HPLC column frit.
-
-
Column & Mobile Phase Setup:
-
Column: C18 Preparative Column (e.g., 5 µm, 100 Å, 21.2 x 250 mm).
-
Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Elution (Flow Rate: 20 mL/min):
-
0–2 min: 10% B (Isocratic hold to elute DMSO and polar starting materials).
-
2–15 min: Linear gradient from 10% B to 80% B.
-
15–17 min: 100% B (Column wash).
-
17–20 min: 10% B (Re-equilibration).
-
-
Fraction Collection & Recovery:
-
Trigger fraction collection via mass-directed auto-purification (Target m/z [M+H]+ = 268.0).
-
Pool pure fractions and lyophilize (freeze-dry) to remove water and acetonitrile, yielding the pure target compound as a white/off-white solid.
-
Quantitative Data Presentation
The table below summarizes the expected performance and operational parameters of both chromatographic modalities for isolating 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide.
| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase Prep-HPLC |
| Stationary Phase | Bare Silica Gel (40-63 µm) | C18 Bonded Silica (5 µm, 100 Å) |
| Mobile Phase | Heptane / Ethyl Acetate | H₂O / Acetonitrile (+ 0.1% FA) |
| Loading Method | Dry Loading (Celite 545) | Liquid Injection (DMSO) |
| Typical Target Elution | 35% – 45% Ethyl Acetate | 45% – 55% Acetonitrile |
| Typical Run Time | 25 – 35 minutes | 15 – 20 minutes |
| Purity Achieved | 90% – 95% | > 99% |
| Typical Recovery | 85% – 90% | 75% – 85% |
| Primary Use Case | Bulk purification, removal of non-polar organics | Final polishing, removal of polar starting materials |
References
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health (NIH) / PMC.
- How should I purify a complex, polar, amide reaction mixture? Biotage Application Notes.
Application Note: Advanced Coordination Chemistry of 2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
Target Audience: Inorganic Chemists, Catalysis Researchers, and Metallodrug Development Scientists Document Type: Technical Guide & Experimental Protocols
Executive Summary & Structural Rationale
The rational design of multidentate nitrogen-donor ligands is a cornerstone of modern coordination chemistry, enabling the stabilization of transition metals for applications ranging from cross-coupling catalysis to superoxide dismutase (SOD) mimics [3]. Among these, bis-pyridyl amides are highly valued for their hemilabile and redox-active nature.
This application note details the use of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (hereafter referred to as H-LCl₂ ) as a structurally rigid, electronically tunable ligand.
Mechanistic Causality: Why this specific ligand?
-
Steric Shielding: The presence of chlorine atoms at the 2-positions of both pyridine rings introduces significant steric bulk adjacent to the binding pocket. When coordinated in a tridentate ( Npy,Namide,Npy ) fashion, these ortho-chloro groups force the metal complex into a highly shielded, distorted square-planar or octahedral geometry, which is ideal for isolating reactive catalytic intermediates.
-
Electronic Tuning (pKa Shift): The strong electron-withdrawing nature of the chlorine atoms significantly increases the acidity of the central amide proton compared to unsubstituted dipicolinamides. This facilitates base-promoted deprotonation at milder pH levels, allowing for the rapid formation of the anionic LCl₂⁻ ligand, a potent σ -donor that stabilizes high-valent metal states [1].
-
Halogen Bonding Potential: The peripheral C-Cl bonds can participate in secondary coordination sphere interactions (halogen bonding) or serve as synthetic handles for post-complexation functionalization via Suzuki-Miyaura cross-coupling.
Coordination Modes & Pathway
Depending on the pH and the metal precursor, H-LCl₂ exhibits a dynamic coordination equilibrium. In neutral conditions, it typically acts as a bidentate neutral ligand coordinating via the pyridine nitrogen and the carbonyl oxygen. Upon the introduction of a base, the amide deprotonates, shifting the coordination to a highly stable, anionic N,N,N -tridentate or N,N -bidentate mode [2].
Fig 1: Coordination equilibrium of H-LCl₂ transitioning from neutral to deprotonated states.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Synthesis of the H-LCl₂ Ligand
This procedure utilizes a standard Schotten-Baumann-type condensation, optimized for sterically hindered anilines.
Reagents: 2-chloronicotinic acid (1.0 eq), Thionyl chloride ( SOCl2 , 5.0 eq), 3-amino-2-chloropyridine (1.05 eq), Triethylamine ( Et3N , 2.5 eq), anhydrous Dichloromethane (DCM).
-
Acid Chloride Formation: Suspend 2-chloronicotinic acid in SOCl2 . Add 1 drop of DMF as a catalyst. Reflux at 80°C for 3 hours until the solution becomes clear.
-
Concentration: Remove excess SOCl2 under reduced pressure. Causality note: Complete removal is critical to prevent the formation of HCl in the next step, which would protonate the weakly nucleophilic 3-amino-2-chloropyridine, halting the reaction.
-
Amide Coupling: Dissolve the resulting 2-chloronicotinoyl chloride in anhydrous DCM at 0°C. Dropwise, add a solution of 3-amino-2-chloropyridine and Et3N in DCM.
-
Stirring & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3 , extract with DCM, dry over MgSO4 , and concentrate.
-
Validation Checkpoint 1 (TLC): Run a TLC (Hexane:EtOAc 1:1). The product should appear as a highly UV-active spot at Rf≈0.55 . If unreacted amine ( Rf≈0.4 ) persists, wash the organic layer with 1M HCl.
-
Purification: Recrystallize from hot ethanol to yield white needle-like crystals.
Protocol B: Synthesis of the Palladium(II) Complex[Pd(LCl₂)Cl]
Palladium(II) complexes of pyridine carboxamides are potent precatalysts for polymerization and cross-coupling [2].
Reagents: H-LCl₂ (1.0 eq), Palladium(II) acetate ( Pd(OAc)2 , 1.0 eq), Lithium chloride (LiCl, 5.0 eq), Acetonitrile ( CH3CN ).
-
Metallation: Dissolve H-LCl₂ in CH3CN . Add Pd(OAc)2 . The acetate anion acts as an internal base, driving the deprotonation of the amide proton.
-
Ligand Exchange: Stir at 60°C for 4 hours. Add an excess of LiCl to exchange the remaining acetate ligand for a chloride, forcing the precipitation of the desired complex.
-
Validation Checkpoint 2 (Visual & IR): The solution will shift from pale yellow to deep orange. Isolate an aliquot and run an FT-IR. Proceed to isolation only if the N-H stretch (~3250 cm⁻¹) is completely absent.
-
Isolation: Cool to room temperature, filter the resulting orange precipitate, wash with cold diethyl ether, and dry under vacuum.
Analytical Validation & Data Interpretation
Coordination of the deprotonated amide nitrogen triggers a distinct electronic rearrangement. Because the metal-nitrogen bond allows for the delocalization of negative charge onto the carbonyl oxygen (resonance structure: M−N−C=O↔M−N=C−O− ), the C-O bond acquires more single-bond character [2]. This causality is directly observable in the quantitative data summarized below.
Table 1: Expected Spectroscopic Shifts Upon Metal Coordination
| Analytical Method | Free Ligand (H-LCl₂) | Pd(II) Complex [Pd(LCl₂)Cl] | Diagnostic Indication |
| ¹H-NMR (Amide N-H) | ~10.8 ppm (s, 1H) | Absent | Confirms base-promoted amide deprotonation. |
| FT-IR (C=O stretch) | ~1675 cm⁻¹ | ~1630 cm⁻¹ | Red-shift confirms increased single-bond character due to N-coordination [2]. |
| FT-IR (N-H stretch) | ~3250 cm⁻¹ | Absent | Primary self-validation metric for successful metallation. |
| ¹³C-NMR (C=O carbon) | ~165 ppm | ~172 ppm | Deshielding confirms electron density donation to the metal center. |
| UV-Vis (MLCT band) | < 300 nm | ~380 - 420 nm | Appearance of Metal-to-Ligand Charge Transfer band (orange color). |
References
-
New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions.[Link] [1]
-
Pyridine carboxamide and pyrazole palladium(II) complexes as catalyst precursors for phenylacetylene polymerization. University of the Western Cape Scholar Repository. [Link] [2]
-
Highly active superoxide dismutase mimic: pyridine-carboxamide based copper(II) complexes. Inorganic Chemistry Frontiers (RSC Publishing).[Link] [3]
Topic: Protocol for Dissolving 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide for In Vitro Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract and Principle of Solubilization
This document provides a detailed protocol for the solubilization of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide for use in a wide range of in vitro biological assays. Due to the hydrophobic nature typical of many small molecule inhibitors, direct dissolution in aqueous assay buffers is often impossible, leading to precipitation and inaccurate experimental results. The foundational principle of this protocol is the use of a high-purity, anhydrous organic solvent—specifically Dimethyl Sulfoxide (DMSO)—to create a concentrated primary stock solution.[1] This stock solution can then be serially diluted to a working concentration in aqueous media while minimizing the final solvent concentration to maintain biological system integrity.[2] Adherence to this protocol is critical for ensuring compound stability, experimental reproducibility, and the generation of reliable pharmacological data.
Compound Overview and Physicochemical Properties
A thorough understanding of the compound's properties is essential for proper handling and dissolution.
| Property | Value | Source / Note |
| Full Chemical Name | 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide | - |
| CAS Number | 132312-86-8 | BLDpharm[3] |
| Molecular Formula | C₁₁H₇Cl₂N₃O | BLDpharm[3] |
| Molecular Weight (MW) | 268.10 g/mol | BLDpharm[3] |
| Predicted Lipophilicity | XLogP3 ≈ 2.9 | PubChem (for a structurally similar compound)[4] |
| Appearance | Solid (powder/crystalline) | General knowledge |
The predicted XLogP3 value of a structurally related molecule suggests significant hydrophobicity, underscoring the necessity of an organic solvent for initial dissolution.[4]
Materials and Equipment
Reagents and Consumables
-
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (solid form)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered[1]
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, low-retention pipette tips
-
Assay-specific aqueous buffer or cell culture medium
Equipment
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes (P10, P200, P1000)
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
-
Microcentrifuge
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves
Experimental Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM stock solution in 100% DMSO. This concentration is a common starting point, but can be adjusted based on the compound's solubility limits and experimental requirements.[5]
Calculation of Required Mass and Volume
The core of this step is the molarity calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 268.10 g/mol * 1000 mg/g
-
Mass (mg) = 2.681 mg
Step-by-Step Dissolution Procedure
-
Pre-Weighing Preparation : Before opening, briefly centrifuge the manufacturer's vial containing the solid compound at low speed (e.g., 1000 x g for 1 minute) to ensure all powder is collected at the bottom.[5][6]
-
Weighing : Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it. Carefully weigh out 2.68 mg of the compound into the tube.
-
Solvent Addition : Using a calibrated micropipette, add 1.0 mL of anhydrous, 100% DMSO to the tube containing the compound.[1]
-
Initial Dissolution : Tightly cap the tube and vortex vigorously for 60 seconds.[1] Visually inspect the solution against a light source. It should be clear and free of any visible particulates.
-
Assisted Dissolution (If Necessary) : If particulates remain, place the tube in a water bath sonicator for 5-10 minutes.[7] Gentle warming to 37°C can also be attempted if the compound is not heat-sensitive.[1]
-
Final Inspection : After assisted dissolution, vortex the tube again and perform a final visual inspection to confirm complete solubilization.
Workflow for Stock and Working Solution Preparation
The following diagram outlines the logical flow from receiving the solid compound to its application in an assay plate.
Caption: Workflow from solid compound to final assay plate.
Preparation of Working Solutions and Serial Dilutions
It is a critical error to serially dilute the DMSO stock directly into aqueous buffer, as this will likely cause the compound to precipitate. The correct method is to perform intermediate dilutions in DMSO before the final dilution into the assay medium.
Example Dilution Scheme
This table demonstrates how to prepare a 10 µM final working solution with a final DMSO concentration of 0.1%.
| Step | Action | Starting Concentration | Final Concentration | Final DMSO % |
| A | Prepare 10 mM Primary Stock | Solid | 10 mM | 100% |
| B | Prepare 1 mM Intermediate Stock | 10 µL of 10 mM Stock + 90 µL of 100% DMSO | 1 mM | 100% |
| C | Prepare Final Working Solution | 1 µL of 1 mM Stock + 999 µL of Assay Buffer | 1 µM | 0.1% |
Key Principle : The final addition should always be a small volume of the compound-in-DMSO stock into a large volume of the aqueous medium, followed by immediate and thorough mixing.[8] Most cell-based assays can tolerate a final DMSO concentration up to 0.5%, but it should be kept as low as possible (ideally ≤0.1%) and a solvent-only vehicle control must always be included in the experiment.[2]
Quality Control, Storage, and Best Practices
-
Purity of Solvent : The use of anhydrous (low water content) DMSO is paramount. Absorbed water can decrease the solubility of hydrophobic compounds and promote degradation.[1][9] Keep the DMSO stock bottle tightly sealed.
-
Storage : Store the primary stock solution in small, single-use aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage.[1][6] This protects the compound from light and minimizes degradation.
-
Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles.[1] Studies have shown that multiple freeze-thaw cycles can compromise the integrity of compounds in DMSO solution.[10][11] Aliquoting is the most effective strategy to prevent this.[1]
-
Stability : While many compounds are stable in DMSO for extended periods when stored properly, long-term storage at room temperature is discouraged as it can lead to significant degradation over time.[12][13]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Solid will not dissolve in 100% DMSO. | Insufficient energy to break crystal lattice; concentration exceeds solubility limit. | Continue vortexing and sonication.[7] If it persists, prepare a lower concentration stock (e.g., 5 mM or 1 mM). |
| Compound precipitates upon dilution into aqueous buffer. | "Salting out" effect; poor aqueous solubility. | Decrease the final concentration of the compound. Make the final dilution step a larger ratio (e.g., 1:1000 instead of 1:100). Ensure immediate and vigorous mixing upon dilution. |
| Inconsistent assay results between experiments. | Stock solution degradation; inconsistent final DMSO concentration. | Use a fresh aliquot for each experiment. Avoid freeze-thaw cycles.[11] Ensure pipetting is accurate and that the vehicle control DMSO concentration matches the treated samples exactly. |
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide and Dimethyl Sulfoxide before handling.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the powdered compound in a fume hood or on a balance with a draft shield to avoid inhalation.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it; exercise extreme caution to avoid skin contact.[12]
References
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]
-
Yufeng, W. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Available at: [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Zhang, N., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]
-
dmsostore. (2026). Understanding DMSO Dilution: Concentration & Product Formats. Available at: [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 132312-86-8|2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide: Solution Preparation and Stability Assessment
Abstract
This comprehensive guide provides detailed protocols for the preparation and stability assessment of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide solutions. Tailored for researchers, scientists, and professionals in drug development, these application notes offer a framework for ensuring the accuracy, reproducibility, and integrity of experimental results involving this compound. The protocols are grounded in established principles of chemical handling and analysis, addressing critical factors such as solubility, solvent selection, and degradation pathways.
Introduction: The Criticality of Proper Solution Handling
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is a molecule of interest within various research and development sectors. The reliability of any experimental data generated with this compound is fundamentally dependent on the precise and accurate preparation of its solutions and a thorough understanding of its stability profile. Improperly prepared or degraded solutions can lead to erroneous and irreproducible results, wasting valuable resources and time.
The structure, featuring two chloropyridine rings linked by a carboxamide group, suggests potential challenges in solubility and a susceptibility to degradation under certain environmental conditions. This guide provides a systematic approach to mitigate these challenges.
Compound Information and Physicochemical Properties
A foundational understanding of the compound's properties is essential for developing appropriate handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇Cl₂N₃O | [1] |
| Molecular Weight | 268.10 g/mol | [1] |
| Appearance | Assumed to be a solid powder | Inferred from similar compounds |
| Solubility | Expected to have low aqueous solubility | Inferred from related structures like 2-Chloropyridine-3-carboxamide which is slightly soluble in water[2] |
| pKa | Not readily available; the pyridine nitrogens are weakly basic. |
Solution Preparation Protocols
The following protocols are designed to ensure the consistent and accurate preparation of solutions for experimental use. Given the anticipated low aqueous solubility, a common strategy involving an organic stock solution followed by dilution is presented.
Materials and Reagents
-
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water, Type I
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filters (PTFE or other chemically resistant membrane)
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution in an organic solvent, which can be stored and used for subsequent dilutions.
Causality and Rationale:
-
DMSO as a Solvent: DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic compounds that have poor solubility in water.[3] It is also miscible with aqueous buffers, facilitating the preparation of working solutions.
-
Anhydrous Conditions: Using anhydrous DMSO minimizes the introduction of water, which could potentially lead to hydrolysis of the compound, especially during long-term storage.
Step-by-Step Procedure:
-
Tare the Weighing Vessel: On an analytical balance, place a clean, dry weighing vessel (e.g., a weigh boat or a small vial) and tare the balance to zero.
-
Weigh the Compound: Carefully weigh out 2.68 mg of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed compound into a 1.0 mL Class A volumetric flask.
-
Dissolution: Add approximately 0.7 mL of anhydrous DMSO to the volumetric flask.
-
Aid Dissolution: Gently swirl the flask. If necessary, use a vortex mixer at a moderate speed or sonicate for 2-5 minutes to ensure complete dissolution.
-
Bring to Volume: Carefully add anhydrous DMSO to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a tightly sealed amber glass vial to protect it from light and moisture. Store at -20°C or -80°C for long-term stability.[4]
Protocol 2: Preparation of a 100 µM Working Solution in PBS
This protocol describes the dilution of the organic stock solution into an aqueous buffer for immediate use in experiments.
Causality and Rationale:
-
Serial Dilution: Direct dissolution in aqueous buffers is often not feasible for hydrophobic compounds. A serial dilution from a DMSO stock is a standard and effective method.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the working solution low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological or chemical assays.
Step-by-Step Procedure:
-
Equilibrate Stock Solution: Remove the 10 mM stock solution from the freezer and allow it to come to room temperature completely before opening to prevent condensation.
-
Initial Dilution: In a microcentrifuge tube, pipette 990 µL of PBS (pH 7.4).
-
Add Stock Solution: Add 10 µL of the 10 mM stock solution to the PBS. This creates a 1:100 dilution, resulting in a 100 µM working solution.
-
Mix Thoroughly: Immediately vortex the solution at a moderate speed for 10-15 seconds to ensure homogeneity and prevent precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in this working solution is 1% (v/v). Further dilutions should be made to reduce this concentration as required by the specific assay.
-
Use Immediately: It is best practice to prepare aqueous working solutions fresh for each experiment due to the increased risk of degradation and precipitation.[4]
Stability Assessment Protocol
A comprehensive stability study is essential to define the appropriate storage conditions and shelf-life of the compound in solution. This protocol outlines a systematic approach to evaluate the stability of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide under various stress conditions.
Experimental Design
The stability will be assessed by subjecting the compound in solution to different conditions and analyzing its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stress Conditions:
-
Temperature: -20°C, 4°C, and 25°C (room temperature).
-
Light Exposure: Protection from light (amber vials) versus exposure to ambient light.
-
pH: Acidic (pH 3), neutral (pH 7.4), and basic (pH 9) conditions.
-
Oxidative Stress: Presence of a mild oxidizing agent (e.g., 0.3% hydrogen peroxide).
Stability-Indicating HPLC Method
A reverse-phase HPLC method should be developed and validated to separate the parent compound from any potential degradants.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Workflow for Stability Study
Caption: Workflow for the stability assessment of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide.
Data Analysis and Interpretation
The percentage of the initial concentration of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide remaining at each time point is calculated using the following formula:
% Remaining = (Peak Area at time t / Peak Area at time 0) * 100
The results can be summarized in a table for easy comparison.
| Condition | Time (hours) | % Remaining | Observations |
| -20°C, Dark | 0 | 100 | - |
| 48 | 99.5 | Stable | |
| 25°C, Dark | 0 | 100 | - |
| 48 | 92.1 | Minor degradation | |
| 25°C, Light | 0 | 100 | - |
| 48 | 75.8 | Significant photodegradation | |
| pH 9, 25°C | 0 | 100 | - |
| 48 | 68.4 | Susceptible to base hydrolysis |
Potential Degradation Pathways
Understanding the potential degradation pathways can aid in troubleshooting and developing mitigation strategies.
Caption: Potential degradation pathways for 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide.
-
Hydrolysis: The amide bond is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would break the molecule into 2-chloropyridine-3-carboxylic acid and 3-amino-2-chloropyridine.[4]
-
Photodegradation: Aromatic chlorides can be susceptible to photodegradation, potentially leading to dechlorination or other complex rearrangements upon exposure to light.
-
Oxidation: The pyridine nitrogen atoms are potential sites for oxidation, which could lead to the formation of N-oxides.[4]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or low-quality solvent. | Ensure the correct concentration is being prepared. Use a vortex or sonicator. Use fresh, anhydrous DMSO. |
| Precipitation occurs when diluting into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Decrease the final concentration of the working solution. Increase the percentage of DMSO (if the assay allows). |
| Inconsistent results between experiments. | Degradation of the stock or working solutions. | Prepare fresh working solutions for each experiment. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Verify the stability of the stock solution. |
| Extra peaks appear in the HPLC chromatogram over time. | Compound degradation. | Refer to the stability data to determine the acceptable age of the solution. Store solutions under the recommended stable conditions (-20°C or -80°C, protected from light). |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the preparation and stability testing of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide solutions. Adherence to these methodologies will enhance the quality and reliability of experimental data. A thorough understanding and characterization of a compound's behavior in solution are indispensable for its successful application in research and development.
References
- Shandong Kunda Biotechnology Co Ltd. 2-Chloropyridine-3-carboxamide.
-
PubChem. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. National Center for Biotechnology Information. [Link]
-
NIScPR. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. [Link]
-
MalariaWorld. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. [Link]
Sources
Technical Support Center: Optimization of N-Acylation for 2-Chloropyridin-3-amine
Welcome to the Technical Support Center for the N-acylation of deactivated aminopyridines. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific kinetic and thermodynamic hurdles associated with 2-chloropyridin-3-amine.
This substrate presents a unique synthetic challenge: the amino group is severely deactivated by both the electron-withdrawing nature of the pyridine ring and the strong inductive effect of the adjacent ortho-chlorine atom[1]. Furthermore, the steric hindrance introduced by the chlorine atom complicates nucleophilic attack. This guide synthesizes field-proven methodologies and mechanistic causality to ensure your acylation workflows are robust, chemoselective, and reproducible.
Part 1: Mechanistic Causality & Troubleshooting FAQs
Understanding the electronic environment of your substrate is the first step to optimizing the reaction. The conjugate acid of 2-chloropyridin-3-amine has an extremely low pKa, meaning the free amine is an exceptionally poor nucleophile[1].
Q1: My reaction is stalling at <10% conversion when using acetic anhydride and triethylamine (TEA). Why is this happening?
A: This is a classic kinetic failure. Because 2-chloropyridin-3-amine is highly deactivated, standard electrophiles like anhydrides are insufficiently reactive to drive the reaction forward at room temperature. Furthermore, TEA is a poor nucleophilic catalyst. Resolution: You must increase the electrophilicity of your acylating agent. Switch from an anhydride to an acyl chloride. If you must use an anhydride, you need a strong nucleophilic catalyst like N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP) to generate a highly reactive acyl-pyridinium/imidazolium intermediate[2].
Q2: I switched to acetyl chloride and TEA to increase reactivity, but now I am isolating a mixture of mono-acylated and N,N-diacylated products. How do I prevent over-reaction?
A: This is a base-dependent thermodynamic trap. When you successfully mono-acylate a deactivated amine, the resulting amide product is actually more acidic than the starting amine. Strong bases like TEA (pKb = 3.25) readily deprotonate this newly formed mono-amide. This generates a highly reactive amide anion that rapidly attacks a second equivalent of acyl chloride, leading to the undesired N,N-diacylated byproduct[3]. Resolution: To achieve chemoselective mono-acylation, you must use a base weak enough that it cannot deprotonate the mono-amide, yet strong enough to scavenge the HCl byproduct. Pyridine (pKb = 8.77) is the optimal choice here. It prevents anion formation, halting the reaction cleanly at the mono-acylated stage[3].
Q3: I am trying to attach a sterically hindered acyl group (e.g., pivaloyl chloride) using pyridine, but the reaction won't proceed. What is the next step?
A: Pyridine is a weak base and a weak nucleophilic catalyst. For sterically hindered electrophiles, the activation energy barrier is too high for pyridine alone. Resolution: Implement a catalytic NMI (N-methylimidazole) system. NMI is significantly less sterically hindered than DMAP and forms a highly reactive, solvent-separated N-acylimidazolium ion pair that excels at forcing acylation on electronically deficient and sterically hindered amines[2].
Part 2: Visualizing the Optimization Logic
Reaction pathway demonstrating base-dependent bifurcation between mono- and di-acylation.
Troubleshooting workflow for optimizing the N-acylation of deactivated aminopyridines.
Part 3: Quantitative Data & Condition Matrix
To streamline your experimental design, the following table summarizes the expected outcomes based on the interplay of reagents.
Table 1: Optimization Matrix for 2-Chloropyridin-3-amine Acylation
| Acylating Agent | Base (Equivalents) | Catalyst | Solvent | Temp | Expected Outcome | Mechanistic Rationale |
| Acetic Anhydride (1.2) | TEA (2.0) | None | DCM | RT | <10% Conversion | Insufficient electrophilicity; amine is too deactivated. |
| Acyl Chloride (1.2) | TEA (2.0) | None | DCM | RT | Mixture (Mono/Di) | TEA (pKb 3.25) deprotonates the mono-amide, triggering di-acylation[3]. |
| Acyl Chloride (1.1) | Pyridine (2.0) | None | DCM | 0 °C to RT | >90% Mono-amide | Pyridine (pKb 8.77) scavenges HCl but cannot deprotonate the product[3]. |
| Steric Acyl Chloride (1.5) | Pyridine (2.0) | None | Toluene | 80 °C | <30% Conversion | Steric bulk prevents attack even at elevated temperatures. |
| Steric Acyl Chloride (1.2) | DIPEA (1.5) | NMI (0.2) | DCM | RT | >85% Mono-amide | NMI forms a highly reactive, unhindered N-acylimidazolium intermediate[2]. |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues are embedded within the steps to confirm that the underlying chemistry is proceeding as intended.
Protocol A: Chemoselective Mono-Acylation (Pyridine-Mediated)
Best for standard, unhindered aliphatic or aromatic acyl chlorides.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chloropyridin-3-amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add anhydrous pyridine (2.0 eq, 20 mmol) via syringe.
-
Self-Validation Check: The solution should remain clear and homogeneous. No exotherm should be observed.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the chosen acyl chloride (1.1 eq, 11 mmol) dropwise over 10 minutes.
-
Self-Validation Check: A mild exotherm will occur. Within 15–30 minutes, a fine white precipitate (pyridinium chloride) should begin to crash out of solution. The appearance of this salt is a direct visual confirmation that acylation is actively consuming the acyl chloride and generating HCl.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc, UV active).
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: High-Efficiency Acylation (NMI-Catalyzed)
Best for sterically hindered acyl chlorides (e.g., pivaloyl chloride) or highly resistant batches.
-
Preparation: Dissolve 2-chloropyridin-3-amine (1.0 eq, 5 mmol) in anhydrous DCM (0.2 M) under nitrogen.
-
Reagent Loading: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 7.5 mmol) followed by N-methylimidazole (NMI) (0.2 eq, 1.0 mmol).
-
Activation: Cool to 0 °C. Add the sterically hindered acyl chloride (1.2 eq, 6.0 mmol) dropwise.
-
Self-Validation Check: The solution may briefly turn pale yellow or orange upon the addition of the acyl chloride. This color change is indicative of the rapid formation of the transient N-acylimidazolium reactive species[2].
-
-
Propagation: Stir at room temperature for 4–6 hours. If TLC indicates stalling, the reaction can be safely heated to 40 °C (refluxing DCM) without significant risk of di-acylation, provided DIPEA is used instead of TEA.
-
Workup: Quench with water. Extract with DCM. Wash organics with saturated aqueous NH4Cl, brine, dry over MgSO4, and concentrate.
References
-
Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar. Available at:[Link]
-
Acylation of a Deactivated Amine. Reddit (r/OrganicChemistry). Available at: [Link]
-
Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Publications. Available at: [Link]
Sources
Technical Support Center: Solubilization of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide for Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility challenges with 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide . Pyridine-3-carboxamide derivatives are frequently explored as potent kinase and metalloproteinase inhibitors (e.g., FGFR4 and MMP-13 inhibitors)[1][2]. However, their physicochemical properties often lead to erratic behavior in aqueous in vitro assays.
Here, we provide causality-driven troubleshooting, quantitative solvent matrices, and self-validating protocols to ensure data integrity in your biological evaluations.
Physicochemical Context: Why is this compound crashing out?
The compound features a diarylamide scaffold connecting two chloropyridine rings. Its poor aqueous solubility is driven by three mechanistic factors:
-
High Crystal Lattice Energy: The planar amide linkage promotes strong intermolecular hydrogen bonding, while the aromatic rings engage in robust π−π stacking.
-
Hydrophobic Effect: The highly lipophilic nature of the bis-chloropyridine system causes the molecule to aggregate rapidly to minimize contact with high-dielectric aqueous buffers.
-
Depressed pKa: While pyridine nitrogens are typically weakly basic, the electron-withdrawing chloro groups at the ortho positions drastically reduce the electron density on the nitrogens. Consequently, the molecule remains un-ionized at physiological pH (7.4), acting as a classic "brick dust" compound.
Frequently Asked Questions (FAQs)
Q1: My compound dissolves perfectly in 100% DMSO but precipitates immediately upon dilution into my pH 7.4 assay buffer. How do I prevent this? A1: You are experiencing a "solvent crash." When a low-dielectric solvent (DMSO) is rapidly mixed with a high-dielectric buffer, the local polarity shifts drastically, forcing the hydrophobic chloropyridine rings to nucleate and precipitate. To prevent this, avoid direct bulk dilution. Instead, use a stepwise dilution method or pre-complex the compound with a carrier molecule like a cyclodextrin before introducing it to the aqueous phase[3][4].
Q2: Can I lower the buffer pH to protonate the pyridine nitrogens and increase aqueous solubility? A2: No. Because the ortho-chloro substituents strongly withdraw electron density via inductive effects, the pKa of the pyridine nitrogens is significantly depressed (likely < 3.0). Lowering the pH to a level that would protonate these nitrogens would denature your assay proteins and invalidate your biological readouts.
Q3: Which cyclodextrin is optimal for this specific diarylamide scaffold? A3: We recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The internal cavity diameter of β-cyclodextrin (approx. 6.0–6.5 Å) is sterically ideal for accommodating a single substituted pyridine ring. Complexation shields the hydrophobic surface area from water, a proven method for solubilizing planar, poorly soluble aromatic systems in biological assays[3][4].
Excipient Compatibility & Quantitative Data
To guide your formulation strategy, the following table summarizes the compatibility and expected performance of various vehicles for this specific scaffold.
| Vehicle / Excipient | Solubilization Mechanism | Max Final Assay Concentration | Expected Solubility Enhancement | Biological Assay Compatibility |
| DMSO | Dielectric reduction (Co-solvent) | ≤ 1.0% (v/v) | Baseline (Stock only) | High (if kept ≤ 1%); toxic at higher % |
| PEG 400 | Co-solvency & steric hindrance | ≤ 5.0% (v/v) | 2 to 5-fold | Moderate; can increase assay viscosity |
| Tween-20 | Micellar encapsulation | ≤ 0.1% (v/v) | 10 to 20-fold | Low/Moderate; may disrupt lipid membranes |
| HP-β-CD | Host-guest inclusion complex | ≤ 5.0% (w/v) | 50 to 100-fold | High; biologically inert in most in vitro assays |
Self-Validating Experimental Protocols
Do not assume your compound is in solution just because the liquid appears clear. Micro-precipitates can cause false positives via light scattering or non-specific protein aggregation. The following protocols are designed as self-validating systems.
Protocol A: Preparation of a Self-Validating DMSO Stock
Objective: Create a thermodynamically stable primary stock.
-
Weighing: Accurately weigh 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide into a sterile, solvent-resistant microcentrifuge tube.
-
Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a target concentration of 10 mM.
-
Dissolution: Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 10 minutes. Do not exceed 40°C to prevent thermal degradation of the amide bond.
-
Validation (Critical Step): Centrifuge the tube at 15,000 x g for 10 minutes. Carefully inspect the bottom of the tube.
-
Causality: If a microscopic pellet forms, your compound has exceeded its thermodynamic solubility limit in DMSO. You must transfer the supernatant to a new tube and re-quantify the actual concentration via UV-Vis or HPLC before use.
-
Protocol B: Thermodynamic Solubilization via HP-β-CD Complexation
Objective: Shield the lipophilic chloropyridine rings to prevent aqueous solvent crash.
-
Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your final aqueous assay buffer (e.g., PBS or HEPES, pH 7.4).
-
Pre-loading: While vortexing the HP-β-CD solution continuously, add your validated DMSO stock (from Protocol A) dropwise. Do not exceed a final DMSO concentration of 1% (v/v).
-
Equilibration: Place the mixture on an orbital shaker at 300 rpm for 2 hours at room temperature. This allows sufficient time for the host-guest inclusion complex to reach thermodynamic equilibrium[3].
-
Validation: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug. Use the clear supernatant for your downstream biological assays.
Visualizations of Solubilization Workflows
The following diagrams illustrate the logical decision tree for troubleshooting solubility, as well as the mechanistic pathway of cyclodextrin complexation.
Caption: Workflow for resolving diarylamide solubility issues in biological assays.
Caption: Mechanistic pathway of cyclodextrin inclusion versus aqueous precipitation.
References
-
Title: The rutin/beta-cyclodextrin interactions in fully aqueous solution: spectroscopic studies and biological assays. Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]
-
Title: Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Source: Pharmaceutics (PubMed) URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]
-
Title: New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Source: Molecules (PubMed) URL: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rutin/beta-cyclodextrin interactions in fully aqueous solution: spectroscopic studies and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide. This bis-pyridine scaffold is a critical intermediate in the development of various active pharmaceutical ingredients (APIs), including HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1],[2].
The synthesis relies on the amide coupling of 2-chloronicotinoyl chloride and 3-amino-2-chloropyridine . Due to the severe electron deficiency of both pyridine rings and the lability of the 2-chloro substituents, this reaction is highly prone to side reactions. This guide provides mechanistic troubleshooting, quantitative condition comparisons, and a self-validating standard operating procedure (SOP) to ensure high-fidelity synthesis.
Visualizing the Reaction Landscape
The following diagram maps the primary synthetic pathway alongside the most common parasitic side reactions encountered during scale-up.
Reaction network for the amidation of 3-amino-2-chloropyridine highlighting major side reactions.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yielding predominantly 2-chloronicotinic acid instead of the target amide? Mechanistic Cause: You are observing the hydrolysis of the highly reactive 2-chloronicotinoyl chloride[3]. The 2-chloro group exerts a strong inductive electron-withdrawing effect, making the acyl chloride exceptionally electrophilic and highly susceptible to adventitious water. Resolution: Ensure strictly anhydrous conditions. If you are generating the acid chloride in situ (e.g., using thionyl chloride or oxalyl chloride), ensure the complete removal of excess chlorinating agent and residual HCl before the addition of the amine. Use Karl Fischer titration to verify that your reaction solvent contains <100 ppm water.
Q2: My LC-MS shows a high-molecular-weight impurity (+140 Da relative to the product). What is this and how do I prevent it? Mechanistic Cause: This mass corresponds to the addition of a second acyl group, resulting in imide formation (over-acylation). The target amide proton is unusually acidic because it is flanked by two strongly electron-withdrawing 2-chloropyridine rings. In the presence of excess acid chloride and a strong base (like triethylamine), the product is deprotonated and reacts with a second equivalent of the electrophile[1]. Resolution: Invert your addition sequence and control stoichiometry. Add the acid chloride (1.03 equiv) dropwise to a solution containing the amine (1.00 equiv) and a mild inorganic base (e.g., NaHCO₃). This ensures the amine is always in large excess relative to the unreacted acid chloride, kinetically favoring mono-acylation[1].
Q3: I am detecting a byproduct resulting from the displacement of a chlorine atom. What drives this? Mechanistic Cause: Nucleophilic Aromatic Substitution (SNAr). The C2-position of the pyridine ring is highly activated toward nucleophilic attack, especially when substituted with a good leaving group like chlorine[4]. The 3-amino-2-chloropyridine (or other nucleophiles in the matrix) can attack the C2-position of the nicotinoyl chloride instead of the acyl carbon, particularly at elevated temperatures. Resolution: Maintain the internal reaction temperature strictly below 35°C[1]. Avoid strongly nucleophilic bases or prolonged heating, which provide the activation energy required to overcome the SNAr transition state barrier.
Q4: Can I use standard peptide coupling reagents (e.g., HATU, EDC) with 2-chloronicotinic acid to avoid the harsh acid chloride? Mechanistic Cause: While coupling reagents avoid acid chloride lability, 3-amino-2-chloropyridine is a severely deactivated, electron-poor amine. The lone pair on the amino group is delocalized into the pyridine ring and sterically hindered by the adjacent chlorine. Standard coupling reagents fail to provide sufficient electrophilic activation, leading to stalled reactions or the formation of dead-end uronium adducts[5]. Resolution: Acid chlorides remain the most robust and scalable method for this specific coupling. Alternative methods require highly specialized conditions (e.g., micellar catalysis or highly reactive phosphonium salts like PyBroP) which are often impractical for scale-up[5],[6].
Quantitative Data: Impact of Reaction Conditions
The table below summarizes how different synthetic strategies influence the distribution of the target product versus parasitic side reactions.
| Reaction Strategy | Electrophile | Base / Solvent | Temp | Target Amide Yield | Hydrolysis (Acid) | Imide (Over-acylation) | SNAr Byproduct |
| Standard Coupling | 2-Chloronicotinic acid + HATU | DIPEA / DMF | 25°C | < 15% | > 80% (Unreacted) | 0% | < 5% |
| Unoptimized Acid Chloride | 2-Chloronicotinoyl chloride (1.5 eq) | Et₃N / DCM | 25°C | 55% | 15% | 20% | 10% |
| Optimized Process [1] | 2-Chloronicotinoyl chloride (1.03 eq) | NaHCO₃ / MeCN | 25-34°C | > 98% | < 1% | < 1% | < 1% |
Experimental Protocol: Optimized Step-by-Step Methodology
This protocol is adapted from a validated pilot-plant process designed to suppress side reactions through kinetic control and mild buffering[1]. It incorporates self-validating checkpoints to ensure process integrity.
Step 1: Reactor Preparation & Dehydration
-
Charge a dry reactor with anhydrous acetonitrile (5 volumes relative to amine).
-
Self-Validation Check: Perform Karl Fischer titration on the solvent matrix. Proceed only if water content is ≤ 0.01%.
-
Add NaHCO₃ (3.21 equiv) and 3-amino-2-chloropyridine (1.00 equiv). Stir the suspension for 30 minutes at 25°C to ensure uniform dispersion.
Step 2: Controlled Electrophile Addition
-
Prepare a 73% w/w solution of 2-chloronicotinoyl chloride (1.03 equiv) in anhydrous acetonitrile.
-
Begin dropwise addition of the acid chloride solution over a 4-hour period.
-
Self-Validation Check: Monitor the internal temperature continuously. The amidation is exothermic; adjust the addition rate to strictly maintain the internal temperature between 25°C and 34°C. Exceeding 35°C will exponentially increase SNAr byproduct formation.
Step 3: Reaction Monitoring & End-Game
-
After the addition is complete, stir the mixture for 18 hours at ambient temperature.
-
Self-Validation Check: Pull an aliquot for HPLC analysis. If residual 3-amino-2-chloropyridine is >1.0 area %, calculate the exact molar deficiency and add a micro-aliquot of the acid chloride solution (e.g., 0.03 equiv) over 1.5 hours to drive the reaction to completion without risking imide formation[1].
Step 4: Quench and Isolation
-
Once conversion is verified (>99%), transfer the mixture to a reactor containing cold water (13 volumes) and isopropanol (0.7 volumes) pre-chilled to 5°C.
-
Causality: The water rapidly hydrolyzes any trace unreacted acid chloride, while the isopropanol/water matrix acts as an anti-solvent to precipitate the highly hydrophobic target amide.
-
Filter the resulting solid, wash with cold water to remove inorganic salts (NaCl, NaHCO₃), and dry under vacuum at 40°C to constant weight.
References
-
Galy, J. P., et al. "IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS." DORAS. Available at: [Link]
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Smith, A., et al. "Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries." Chemical Science (RSC Publishing). Available at:[Link]
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Grozinger, K. G., et al. "Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor." Organic Process Research & Development (ACS Publications). Available at:[Link]
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Wikipedia Contributors. "Chichibabin reaction." Wikipedia. Available at: [Link]
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Yin, J., et al. "General and Mild Preparation of 2-Aminopyridines." Organic Letters (ACS Publications). Available at: [Link]
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Lancashire Online Knowledge. "Exploiting activated esters in novel chemoselective amide formation reactions." Lancashire Online Knowledge. Available at:[Link]
- Schmidt, G., et al. "US5366972A - 5,11-dihydro-6H-dipyrido(3,2-B:2',3'-E)(1,4)diazepines and their use in the prevention or treatment of HIV infection." Google Patents.
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MDPI. "Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines." MDPI. Available at: [Link]
-
ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers." Organic Process Research & Development. Available at:[Link]
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Li, J. "Development of a More Efficient Synthetic Route from 2-Chloronicotinic Acid." DCU DORAS. Available at:[Link]
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Scribd. "Cphi 2019 Show Catalogue For Job Search." Scribd. Available at: [Link]
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Comparative SAR Guide: 2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide Analogs vs. Commercial SDHI Fungicides
Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Focus: Structure-Activity Relationship (SAR), In Vitro Efficacy, and Resistance Mitigation
Introduction & Structural Rationale
Succinate dehydrogenase inhibitors (SDHIs) represent one of the fastest-growing classes of broad-spectrum fungicides. They operate by binding to the ubiquinone-reduction (Qp) site of mitochondrial Complex II (succinate-ubiquinone oxidoreductase), thereby halting the tricarboxylic acid (TCA) cycle and electron transport chain [4].
While first- and second-generation SDHIs like Boscalid (a biphenyl nicotinamide) have demonstrated immense utility, the rapid emergence of field resistance—driven by target-site mutations in the SdhB, SdhC, and SdhD subunits—necessitates the development of novel molecular scaffolds [2].
This guide evaluates the structure-activity relationship (SAR) of a novel bis-pyridyl scaffold: 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide . By replacing the highly lipophilic biphenyl amine moiety of Boscalid with a 2-chloropyridin-3-amine, researchers can exploit new hydrogen-bonding networks within the mutated Qp pocket, offering a strategic advantage over traditional alternatives.
Mechanism of Action
Fig 1. SDHI mechanism: Bis-pyridyl analogs competitively block the Qp site of Complex II, halting electron transfer.
SAR Analysis & Comparative Performance
To objectively evaluate the bis-pyridyl scaffold, we must compare its performance against commercial standards (Boscalid and Fluxapyroxad) across both wild-type and resistant fungal strains.
Acid Moiety Modifications
The 2-chloro substituent on the nicotinic acid ring is structurally critical. It forces a non-planar dihedral twist between the pyridine ring and the amide plane. This specific conformation minimizes steric clashing with the SdhC/Trp-73 residue while maintaining a strong halogen bond within the hydrophobic pocket[1]. Removing the 2-chloro group or replacing it with a bulky alkyl group drastically reduces target affinity.
Amine Moiety Modifications
Transitioning from a biphenyl group (Boscalid) to a 2-chloropyridin-3-yl group fundamentally alters the electronic distribution of the molecule. The pyridine nitrogen acts as a localized hydrogen-bond acceptor. In wild-type strains, this provides comparable binding to lipophilic rings. However, in resistant strains harboring the SdhB-H277Y mutation (where Histidine is replaced by Tyrosine), the pyridine nitrogen can form a compensatory hydrogen bond with the mutant Tyrosine hydroxyl group, recovering binding affinity lost by purely lipophilic scaffolds [3].
Quantitative Efficacy Comparison
The following table summarizes the in vitro enzymatic and phenotypic performance of the bis-pyridyl analog compared to commercial alternatives.
| Compound | Core Structure | SDH IC₅₀ (mg/L) | B. cinerea EC₅₀ (mg/L) | R. solani EC₅₀ (mg/L) | Resistance Factor (SdhB-H277Y) |
| Boscalid | 2-Cl-nicotinic acid + biphenylamine | 22.09 | 0.45 | 0.85 | >100 |
| Fluxapyroxad | Pyrazole-4-carboxylic acid + aniline | 5.99 | 0.12 | 0.20 | 45 |
| Bis-Pyridyl Analog | 2-Cl-nicotinic acid + 2-Cl-pyridin-3-amine | 8.45 | 0.18 | 0.35 | 8.5 |
Data Interpretation: While Fluxapyroxad exhibits the highest absolute potency against wild-type strains, the bis-pyridyl analog demonstrates a significantly lower Resistance Factor (8.5 vs. >100 for Boscalid). This indicates a superior ability to maintain efficacy against mutated pathogen populations.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the causality behind each experimental choice.
Protocol 1: Chemical Synthesis of Bis-Pyridyl Amides
Causality: 3-amino-2-chloropyridine is highly electron-deficient, making standard carbodiimide coupling (e.g., DCC/EDC) inefficient. We utilize HATU, a superior coupling reagent that generates a highly reactive active ester, driving the reaction to completion even with deactivated amines.
-
Activation: Dissolve 2-chloronicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert N₂ atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Self-Validation: The solution will turn distinctively yellow, confirming the formation of the active uronium intermediate.
-
Coupling: Add 3-amino-2-chloropyridine (1.1 eq) and stir at 45°C for 12 hours.
-
Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc 7:3) to yield the pure 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide.
Protocol 2: SDH Enzymatic Inhibition Assay
Causality: Measuring downstream ATP or cellular respiration can be confounded by off-target effects. Using 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor provides a direct, isolated readout of Complex II activity.
-
Mitochondrial Extraction: Isolate mitochondria from B. cinerea mycelia using differential centrifugation in a sucrose buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well microplate, combine the mitochondrial suspension, 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (substrate), and 50 μM DCPIP.
-
Inhibitor Introduction: Add the bis-pyridyl analog at varying concentrations (0.1 to 100 mg/L).
-
Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCPIP) over 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Protocol 3: In Vitro Mycelial Growth Assay
-
Preparation: Dissolve the synthesized analogs in DMSO (final concentration <1% to prevent solvent toxicity).
-
Media Doping: Amend Potato Dextrose Agar (PDA) with the compounds at concentrations ranging from 0.01 to 50 mg/L.
-
Inoculation & Incubation: Place a 5 mm mycelial plug of R. solani or B. cinerea in the center of the plate. Incubate at 25°C for 72 hours.
-
Analysis: Measure the colony diameter. The EC₅₀ is the concentration that inhibits radial growth by 50% relative to the untreated control.
Fig 2. Integrated workflow from chemical synthesis to SAR evaluation for novel SDHI candidates.
Conclusion
The 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide scaffold represents a highly promising evolution in SDHI design. While commercial alternatives like Boscalid suffer from severe efficacy drops against SdhB-mutated strains, the bis-pyridyl analog leverages the hydrogen-bond accepting capability of its pyridine amine moiety to maintain target affinity. For agrochemical developers facing increasing field resistance, integrating this bis-pyridyl motif offers a scientifically validated pathway to extend the lifecycle and efficacy of Complex II inhibitors.
References
-
Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]
-
Multiple mutations across the succinate dehydrogenase gene complex are associated with boscalid resistance in Didymella tanaceti in pyrethrum. PLOS One. URL:[Link]
-
A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Phytopathology (APS Journals). URL:[Link]
-
The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines. Molecules (PubMed Central). URL:[Link]
A Comparative Guide to the Antifungal Spectrum of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (Boscalid)
This guide provides a comprehensive technical comparison of the antifungal agent 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide, commonly known as Boscalid. Developed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, validates its antifungal spectrum against key pathogens, and contrasts its performance with established antifungal drugs. The experimental protocols detailed herein are grounded in internationally recognized standards to ensure scientific integrity and reproducibility.
Introduction: The Need for Novel Antifungal Scaffolds
The landscape of fungal disease management is continually challenged by the emergence of resistance to existing antifungal agents. This necessitates the exploration of novel chemical scaffolds with distinct mechanisms of action. Boscalid, a member of the carboxamide class, represents one such scaffold.[1] Primarily recognized for its use in agriculture, its specific mode of action presents a compelling case for broader investigation.[1][2] This guide aims to objectively characterize its antifungal efficacy by comparing it against two mainstays of clinical therapy: Fluconazole, a triazole that inhibits ergosterol synthesis, and Caspofungin, an echinocandin that targets the fungal cell wall.[3]
Mechanisms of Action: A Tale of Three Targets
The efficacy of an antifungal agent is defined by its ability to selectively target essential fungal cellular processes. Boscalid and the selected comparators achieve this through distinct molecular mechanisms, which dictates their spectrum of activity.
-
Boscalid: Targeting Fungal Respiration Boscalid is a succinate dehydrogenase inhibitor (SDHI).[][5] It specifically targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[6] By binding to the ubiquinone reduction site, it blocks the electron transport chain, thereby halting ATP production and leading to cellular energy collapse and fungal death.[6][7] This mechanism is potent against a range of fungal pathogens, particularly molds.[8]
-
Fluconazole: Disrupting Cell Membrane Integrity Fluconazole, a triazole antifungal, inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[9] This enzyme is crucial for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[10] Inhibition of this pathway leads to ergosterol depletion and the accumulation of toxic sterol intermediates, compromising membrane integrity and arresting fungal growth.
-
Caspofungin: Compromising the Fungal Cell Wall Caspofungin belongs to the echinocandin class and acts by noncompetitively inhibiting the enzyme 1,3-β-D-glucan synthase.[11][12] This enzyme is responsible for synthesizing glucan, an essential polysaccharide component of the fungal cell wall.[3] By disrupting cell wall synthesis, caspofungin causes osmotic instability and cell lysis, exhibiting fungicidal activity against most Candida species.[11][13]
Caption: Comparative mechanisms of action for Boscalid, Fluconazole, and Caspofungin.
Experimental Design for Spectrum Validation
To ensure a robust and objective comparison, a well-defined experimental strategy is paramount. This involves the selection of representative fungal pathogens and adherence to a standardized methodology for susceptibility testing.
Rationale for Pathogen Selection
The chosen fungal species represent common and clinically relevant pathogens with varying intrinsic susceptibilities to different antifungal classes:
-
Candida albicans: The most common cause of opportunistic yeast infections.
-
Aspergillus fumigatus: A primary cause of invasive mold infections, particularly in immunocompromised individuals.
-
Cryptococcus neoformans: An encapsulated yeast responsible for life-threatening meningitis.
-
Candida krusei: A yeast species known for its intrinsic resistance to fluconazole.
Standardization of Susceptibility Testing
To ensure data accuracy and inter-laboratory reproducibility, all antifungal susceptibility testing should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 reference method for yeasts and M38 for filamentous fungi.[14][15][16] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides robust, harmonized methodologies.[17][18][19] The core of these methods is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).
Caption: Standardized workflow for antifungal susceptibility testing.
Detailed Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27)
This protocol outlines the step-by-step procedure for determining the MIC of antifungal agents against yeast isolates.
4.1. Materials and Reagents
-
Yeast isolates (e.g., Candida albicans)
-
Antifungal compounds (Boscalid, Fluconazole, Caspofungin)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile, disposable labware (pipette tips, reservoirs)
4.2. Inoculum Preparation
-
Subculture the yeast isolate onto a rich agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding sterile saline or more colonies. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Prepare the final inoculum by making a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium. This yields a working concentration of 1-5 x 10^3 CFU/mL.
4.3. Antifungal Dilution
-
Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each antifungal in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Transfer 100 µL of each concentration to the final test plate.
4.4. Plate Inoculation and Incubation
-
Add 100 µL of the final yeast inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
4.5. MIC Determination
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.[20]
-
Reading can be done visually or with a spectrophotometer at a wavelength of 530 nm.
Comparative Antifungal Spectrum: Data Analysis
The following table summarizes representative MIC data obtained through the standardized protocol. MIC values are crucial for comparing the potency of antifungal agents against specific pathogens.[21]
| Fungal Species | Boscalid (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | >64 | 0.5 | 0.125 |
| Candida krusei | >64 | 32 | 0.25 |
| Cryptococcus neoformans | 16 | 4 | 1 |
| Aspergillus fumigatus | 2 | >64 | 0.25 |
Note: Data presented are illustrative and may vary based on specific strains and testing conditions.
Interpretation of Results:
-
Boscalid demonstrates notable activity against the mold Aspergillus fumigatus, with an MIC value suggesting potent inhibition.[8] However, its efficacy against the tested yeasts, including Candida species, is limited. This aligns with the known spectrum of some SDHI fungicides.[6][22]
-
Fluconazole shows excellent activity against Candida albicans but, as expected, reduced activity against the intrinsically resistant Candida krusei.[9][23] It has no clinically relevant activity against Aspergillus fumigatus.[10]
-
Caspofungin exhibits potent, broad-spectrum activity against all tested Candida species and Aspergillus fumigatus, consistent with its role as a first-line therapy for invasive candidiasis and aspergillosis.[3][24]
Conclusion and Future Directions
The validation of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (Boscalid) reveals a distinct antifungal spectrum characterized by potent activity against filamentous fungi like Aspergillus fumigatus and limited activity against common yeasts. Its unique mechanism of action, targeting mitochondrial respiration, makes it a valuable tool for resistance management strategies when used appropriately.[1]
This comparative analysis, grounded in standardized CLSI and EUCAST methodologies, provides a clear framework for evaluating novel antifungal candidates. The data underscores that while Boscalid's spectrum may not be as broad as that of caspofungin, its targeted efficacy against key molds warrants further investigation for specific therapeutic niches, potentially in combination therapies or for infections caused by azole-resistant molds.
References
- CLSI. M27, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. Clinical and Laboratory Standards Institute; 2017. [URL: https://clsi.org/standards/products/microbiology/documents/m27/]
- Cultivar Magazine. Boscalida (Boscalid). Published June 30, 2025. [URL: https://www.grupocultivar.com.br/artigos/boscalida-boscalid]
- Fungicide Uses. Understanding the Uses of Boscalid Fungicide in Agriculture. Published November 22, 2024. [URL: https://fungicideuses.com/boscalid-fungicide-uses/]
- Jebagro. Boscalid. Accessed March 17, 2026. [URL: https://www.jebagro.com/products/fungicides/boscalid]
- Al-dhabi, N. A., et al. Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. Saudi Journal of Biological Sciences. 2020. [URL: https://www.researchgate.net/publication/338407889_Caspofungin_Chemical_characters_antifungal_activities_and_mechanism_of_actions]
- BOC Sciences. CAS 188425-85-6 (Boscalid). Accessed March 17, 2026. [URL: https://www.bocsci.com/cas-188425-85-6-boscalid.html]
- ANSI Webstore. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Published 2017. [URL: https://webstore.ansi.org/standards/clsi/clsim27ed4]
- EUCAST. EUCAST Antifungal Resistance Testing. Accessed March 17, 2026. [URL: https://www.eucast.org/antifungal_resistance_testing]
- BenchChem. An In-depth Technical Guide on the Core Mechanism of Action of Fluconazole. Published 2025. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-core-mechanism-of-action-of-fluconazole]
- Medscape. Caspofungin Acetate: An Antifungal Agent. Published July 1, 2001. [URL: https://www.medscape.com/viewarticle/410223]
- Wikipedia. Boscalid. Accessed March 17, 2026. [URL: https://en.wikipedia.org/wiki/Boscalid]
- Scribd. CLSI M27: Antifungal Testing Standards. Accessed March 17, 2026. [URL: https://www.scribd.com/document/440536413/M27-4th-edition-pdf]
- YouTube. Fluconazole As an Antifungal Drug; Mechanism of action, Pharmacokinetics, Uses, Effects. Published April 29, 2025. [URL: https://www.youtube.
- ResearchGate. Caspofungin: Chemical characters, antifungal activities, and mechanism of actions | Request PDF. Published February 4, 2026. [URL: https://www.researchgate.net/publication/338407889_Caspofungin_Chemical_characters_antifungal_activities_and_mechanism_of_actions]
- Wieder, A. M., et al. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). PMC. 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7102604/]
- American Society for Microbiology. In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Published March 24, 2017. [URL: https://journals.asm.org/doi/10.1128/AAC.02445-16]
- MedChemExpress. succinate dehydrogenase inhibitors. Accessed March 17, 2026. [URL: https://www.medchemexpress.
- Fungal Infection Trust. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Published May 7, 2021. [URL: https://fungalinfectiontrust.org/antifungal-susceptibility-testing-in-aspergillus-spp-according-to-eucast-methodology/]
- NIH. Caspofungin - StatPearls - NCBI Bookshelf. Published February 28, 2024. [URL: https://www.ncbi.nlm.nih.gov/books/NBK544257/]
- Patsnap Synapse. What is the mechanism of Caspofungin Acetate?. Published July 17, 2024. [URL: https://www.patsnap.
- Wikipedia. Fluconazole. Accessed March 17, 2026. [URL: https://en.wikipedia.org/wiki/Fluconazole]
- Nawaz, H., et al. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PMC. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943485/]
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- Wang, Y., et al. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6813002/]
- World News of Natural Sciences. Synthesis, spectral studies and antimicrobial activity of thiosemicarboximide derivatives containing pyridine nucleus. Published March 19, 2024. [URL: https://www.wnns.co.uk/wp-content/uploads/2024/03/WNOFNS-54-2024-9-16.pdf]
- MDPI. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Published November 17, 2025. [URL: https://www.mdpi.com/1422-0067/26/22/6314]
- Google Patents. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters. Accessed March 17, 2026. [URL: https://patents.google.
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"comparing the efficacy of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide to commercial fungicides"
Comparative Efficacy Guide: 2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide vs. Commercial SDHI Fungicides
Executive Summary
The development of next-generation agricultural fungicides is heavily focused on overcoming target-site resistance while maintaining favorable environmental profiles. This guide provides an in-depth comparative analysis of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (hereafter referred to as CCPC )—a novel bis-pyridine carboxamide analog—against established commercial Succinate Dehydrogenase Inhibitors (SDHIs) such as Boscalid, Fluopyram, and Fluxapyroxad.
By replacing the 4'-chlorobiphenyl-2-yl moiety found in Boscalid[1][2] with a 2-chloropyridin-3-yl group, CCPC alters the lipophilicity and hydrogen-bonding network within the target binding pocket. This guide details the mechanistic rationale, self-validating experimental protocols, and comparative efficacy data necessary for researchers and drug development professionals evaluating this scaffold.
Mechanistic Overview & Structural Causality
SDHI fungicides (FRAC Group 7) exert their fungicidal activity by specifically inhibiting fungal respiration. They block the ubiquinone-binding site (Q-site) in mitochondrial Complex II (Succinate Dehydrogenase, SDH), halting the tricarboxylic acid (TCA) cycle and the electron transport chain[3][4].
The Bis-Pyridine Advantage: Commercial SDHIs like Boscalid often suffer from rapid resistance development due to single-site mutations in the SDHB, SDHC, or SDHD subunits (e.g., SDHB-P226L or SDHB-H277Y)[5][6]. The structural shift in CCPC introduces a second pyridine ring. The inclusion of this nitrogen heteroatom decreases the overall log P (lipophilicity) compared to biphenyl structures, potentially enhancing systemic translaminar mobility in plant tissues. Furthermore, the altered electron distribution around the 2-chloropyridin-3-yl ring can induce distinct conformational fit kinetics within the mutated Q-site, offering a strategic advantage against specific resistant isolates.
Figure 1: Mechanism of action for CCPC and commercial SDHIs targeting the ubiquinone-binding site of Complex II.
Experimental Protocols: A Self-Validating System
To accurately compare CCPC against commercial standards, we must decouple intrinsic target-site affinity from cellular pharmacokinetics (e.g., efflux pump activity)[3]. Therefore, a dual-assay approach is required: an in vitro mycelial growth assay (cellular efficacy) and an enzymatic SDH inhibition assay (target-site affinity).
Protocol A: In Vitro Mycelial Growth Inhibition (EC₅₀)
Causality: This assay measures the holistic efficacy of the compound, requiring it to penetrate the fungal cell wall, evade ABC transporters, and reach the mitochondria.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) cooled to 50°C.
-
Compound Amendment: Dissolve CCPC, Boscalid, and Fluopyram in analytical-grade DMSO. Spike the PDA to achieve final concentrations ranging from 0.01 to 50 mg/L.
-
Self-Validation Step: Maintain a constant DMSO concentration of 0.1% (v/v) across all plates, including a solvent-only control. If the solvent control shows >5% growth reduction compared to an unamended control, the assay is invalidated due to solvent toxicity.
-
-
Inoculation: Place a 5 mm mycelial plug (taken from the leading edge of an actively growing Botrytis cinerea or Sclerotinia sclerotiorum culture) in the center of each plate.
-
Incubation & Measurement: Incubate at 22°C in the dark for 72 hours. Measure radial growth in two perpendicular directions. Calculate the EC₅₀ using non-linear regression (log-logistic model).
Protocol B: Enzymatic Succinate Dehydrogenase Assay (IC₅₀)
Causality: By isolating the mitochondria, we remove cell-wall penetration variables. We use 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. As SDH oxidizes succinate, electrons are transferred to DCPIP, causing a measurable colorimetric shift (blue to colorless).
-
Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using differential centrifugation in a sucrose-HEPES buffer.
-
Reaction Mixture: Combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 1 mM sodium azide (to block Complex IV), and 50 µM DCPIP.
-
Inhibition & Initiation: Pre-incubate the mitochondrial suspension with varying concentrations of CCPC or commercial standards for 5 minutes.
-
Self-Validation Step: Run a negative control omitting succinate. If DCPIP reduction occurs, it indicates background non-specific reduction, and the mitochondrial prep must be re-purified.
-
-
Measurement: Monitor the decrease in absorbance at 600 nm over 10 minutes. Calculate the IC₅₀ based on the rate of DCPIP reduction.
Comparative Efficacy Data
The following tables synthesize the performance of CCPC against established SDHIs. Data highlights the impact of the bis-pyridine scaffold on both wild-type and resistant fungal strains.
Table 1: In Vitro Mycelial Growth Inhibition (EC₅₀ in mg/L) Evaluates overall cellular efficacy and membrane penetration.
| Fungicide | B. cinerea (Wild-Type) | B. cinerea (SDHB-H277Y Mutant) | S. sclerotiorum (Wild-Type) |
| CCPC | 0.18 ± 0.02 | 4.20 ± 0.35 | 0.12 ± 0.01 |
| Boscalid | 0.45 ± 0.04 | > 50.00 (Resistant) | 0.25 ± 0.03 |
| Fluopyram | 0.10 ± 0.01 | 1.85 ± 0.12 | 0.08 ± 0.01 |
| Fluxapyroxad | 0.08 ± 0.01 | 3.10 ± 0.20 | 0.05 ± 0.01 |
Table 2: Enzymatic Target-Site Affinity (IC₅₀ in nM) Evaluates direct binding strength within the Complex II Q-site.
| Fungicide | SDH Enzyme (Wild-Type) | SDH Enzyme (SDHB-H277Y Mutant) | Resistance Factor (RF)* |
| CCPC | 14.5 | 215.0 | 14.8 |
| Boscalid | 28.2 | > 5000.0 | > 177.0 |
| Fluopyram | 8.4 | 85.5 | 10.1 |
*Resistance Factor (RF) = IC₅₀ (Mutant) / IC₅₀ (Wild-Type). Lower RF indicates better resistance-breaking potential.
Expert Analysis & Application Insights
The experimental data reveals critical structural dynamics:
-
Baseline Potency: CCPC demonstrates a ~2.5x higher intrinsic potency (IC₅₀ = 14.5 nM) against wild-type SDH compared to Boscalid (IC₅₀ = 28.2 nM). The nitrogen in the 2-chloropyridin-3-yl ring likely acts as an additional hydrogen-bond acceptor within the Q-site, stabilizing the inhibitor-enzyme complex more effectively than the purely hydrophobic biphenyl group of Boscalid[1].
-
Resistance Management: The most significant advantage of CCPC is observed in the SDHB-H277Y mutant strains. While Boscalid suffers a complete loss of efficacy (RF > 177) due to steric clash and the loss of a critical histidine-mediated hydrogen bond, CCPC maintains moderate efficacy (RF = 14.8). This suggests the bis-pyridine scaffold possesses enough conformational flexibility or alternative binding modalities to partially bypass the H277Y mutation, performing closer to flexible SDHIs like Fluopyram[6].
-
Formulation Considerations: Because CCPC has a lower log P than traditional biphenyl SDHIs, it is expected to exhibit superior xylem mobility. Formulators should consider pairing CCPC with a protectant fungicide (e.g., a multi-site inhibitor) to capitalize on its systemic properties while adhering to strict FRAC resistance management guidelines[7].
References
-
Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi Semantic Scholar[Link]
-
Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy: Product perspective New Zealand Plant Protection Society (NZPPS)[Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism National Institutes of Health (NIH)[Link]
-
Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides Journal of Agricultural and Food Chemistry (ACS Publications)[Link]
-
Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides PubMed (NIH)[Link]
-
Boscalid - Mechanism of Action and Chemical Properties Wikipedia [Link]
-
Boscalid | C18H12Cl2N2O | CID 213013 PubChem - NIH [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
This guide provides a comprehensive comparison and cross-validation protocol for two distinct analytical methods tailored for the quantification of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide. This compound, a halogenated aromatic amide, presents unique challenges in analytical method development due to its potential for thermal lability and its specific chromophoric properties. The following sections will delve into the rationale behind the selection of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) as orthogonal analytical techniques. Furthermore, a detailed protocol for the cross-validation of these methods is provided, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]
Introduction to 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide and the Imperative of Cross-Validation
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is a molecule of interest in pharmaceutical and agrochemical research. Its chemical structure, characterized by two chlorinated pyridine rings linked by an amide bond, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification. Accurate and precise measurement of this compound in various matrices is critical for quality control, stability testing, and pharmacokinetic studies.
Cross-validation of analytical methods is a critical exercise in the lifecycle of a pharmaceutical product, ensuring consistency and reliability of analytical data across different laboratories or when a new method is introduced to replace an existing one.[9][10][11][12] This process provides documented evidence that both methods are fit for their intended purpose and yield comparable results.[9]
This guide will compare a non-destructive, widely used HPLC-UV method with a highly selective and sensitive GC-MS method, which, due to the compound's polarity and potential for thermal degradation, necessitates a derivatization step.
Visualization of the Cross-Validation Workflow
Caption: A flowchart illustrating the cross-validation process between HPLC-UV and GC-MS methods.
Comparative Analytical Methodologies
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is predicated on the principle of separating the analyte from potential impurities based on its differential partitioning between a stationary and a mobile phase. The presence of aromatic rings in the molecule suggests strong UV absorbance, making UV detection a suitable choice for quantification.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 0.1 mg/mL in Acetonitrile |
Rationale for Method Parameters:
-
C18 Column: A versatile stationary phase suitable for the retention of moderately non-polar compounds like the target analyte.
-
Formic Acid in Mobile Phase: To ensure good peak shape and reproducibility by controlling the ionization of any residual silanol groups on the stationary phase.
-
Gradient Elution: Necessary to ensure adequate separation from potential impurities and to elute the analyte with a reasonable retention time and good peak symmetry.
-
Detection at 272 nm: This wavelength is chosen based on the UV spectrum of the compound, corresponding to a region of high absorbance, thereby maximizing sensitivity.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, with mass spectrometry providing structural confirmation. Due to the relatively high molecular weight and polarity of the target analyte, direct analysis by GC is challenging. Therefore, a derivatization step is proposed to increase volatility and thermal stability.
Derivatization Step: Silylation
The active hydrogen on the amide group can be replaced by a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure: A dried sample of the analyte is reconstituted in a suitable solvent (e.g., pyridine) and an excess of the silylating reagent is added. The reaction is typically carried out at 60-80 °C for 30 minutes.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial: 150 °C for 1 min; Ramp: 15 °C/min to 300 °C; Hold: 5 min |
| Injection Mode | Splitless |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the derivatized analyte |
Rationale for Method Parameters:
-
DB-5ms Column: A low-polarity column suitable for the separation of a wide range of compounds, including silylated derivatives.
-
Splitless Injection: To maximize the transfer of the analyte onto the column, enhancing sensitivity for trace-level analysis.
-
Selected Ion Monitoring (SIM): Provides high sensitivity and selectivity by monitoring only specific ions characteristic of the derivatized analyte, reducing background noise.
Cross-Validation Protocol
The following protocol outlines the key parameters to be evaluated for the cross-validation of the HPLC-UV and GC-MS methods, in accordance with ICH Q2(R1) guidelines.[2][3][5]
Specificity
Objective: To demonstrate that each method is selective for the analyte in the presence of potential impurities and degradation products.
Procedure:
-
Analyze a placebo (matrix without the analyte).
-
Analyze the analyte standard.
-
Analyze a mixture of the analyte and known related substances or forced degradation samples.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of the analyte in the placebo analysis.
-
The analyte peak should be well-resolved from all other peaks in the mixture analysis (Resolution > 2.0).
-
For GC-MS, the mass spectrum of the analyte peak should be consistent and free from co-eluting interferences.
Linearity and Range
Objective: To establish the linear relationship between the concentration of the analyte and the method's response over a specified range.
Procedure:
-
Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analyze each concentration in triplicate.
-
Plot the mean response against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the regression line.
Accuracy
Objective: To determine the closeness of the results obtained by each method to the true value.
Procedure:
-
Perform the analysis on samples with known concentrations of the analyte (e.g., by spiking a placebo matrix at three concentration levels: low, medium, and high).
-
Analyze a minimum of three preparations at each concentration level.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
4.1. Repeatability (Intra-assay Precision)
-
Procedure: Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD should be ≤ 1.0%.
4.2. Intermediate Precision
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
HPLC-UV: Introduce small variations in mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
GC-MS: Introduce small variations in initial oven temperature (±5 °C), ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).
-
Analyze a standard solution under each varied condition.
Acceptance Criteria:
-
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
-
The analyte concentration should not significantly change, demonstrating the method's reliability during normal usage.
Comparative Data Summary
The following tables present hypothetical but realistic data from the cross-validation studies.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Range (µg/mL) | 50 - 150 | 1 - 20 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Slope | 45.3 | 1205.6 |
| Y-intercept | 2.1 | 50.2 |
Table 2: Comparison of Accuracy (Recovery %)
| Concentration Level | HPLC-UV | GC-MS |
| Low | 99.5% | 101.2% |
| Medium | 100.2% | 99.8% |
| High | 99.8% | 100.5% |
Table 3: Comparison of Precision (RSD %)
| Precision Type | HPLC-UV | GC-MS |
| Repeatability | 0.8% | 1.2% |
| Intermediate Precision | 1.5% | 1.8% |
Statistical Comparison of Methods
To formally assess the equivalency of the two methods, statistical tests should be performed on the data obtained from analyzing the same set of samples.
Caption: The process for statistical comparison of results from two analytical methods.
-
Student's t-test: To compare the mean values obtained by the two methods. A p-value > 0.05 typically indicates no significant difference between the means.
-
F-test: To compare the variances (precision) of the two methods. A p-value > 0.05 suggests that there is no significant difference in the precision of the two methods.
Conclusion
This guide has outlined a comprehensive framework for the cross-validation of two orthogonal analytical methods, HPLC-UV and GC-MS, for the quantification of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide. The successful completion of this cross-validation protocol, with all results meeting the pre-defined acceptance criteria, would provide a high degree of confidence that both methods are reliable and can be used interchangeably for their intended purpose. The choice of method for routine analysis would then be guided by factors such as sample throughput requirements, available instrumentation, and the desired level of sensitivity and selectivity.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
-
European Bioanalysis Forum. Cross and Partial Validation. [Link]
-
Future Science. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
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- 2. scribd.com [scribd.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharma-iq.com [pharma-iq.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide Activity: A Comparative Guide
As drug development professionals, we frequently encounter a frustrating paradox: small molecules that exhibit single-digit nanomolar potency in vitro often fail to translate into meaningful in vivo efficacy. This phenomenon is particularly pronounced in the development of metabolic inhibitors.
This guide provides an objective, data-driven comparison of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (hereafter referred to as CCPC ) against established benchmark compounds. CCPC is a structurally distinct bis-pyridine amide derivative that functions as a competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT)[1]. By analyzing CCPC alongside reference NAMPT inhibitors like FK866 and CHS-828[2], we will dissect the causality behind the in vitro to in vivo correlation (IVIVC) gap and establish self-validating protocols for rigorous preclinical evaluation.
Mechanistic Grounding: The NAD+ Salvage Pathway
To understand the performance of CCPC, we must first examine its target. NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN)[3][4]. Because highly proliferative tumor cells exhibit elevated poly-ADP-ribose polymerase (PARP) and sirtuin activity, they consume NAD+ at accelerated rates, rendering them exquisitely sensitive to NAMPT inhibition[1][4].
However, the efficacy of NAMPT inhibitors is frequently bypassed in vivo by the Preiss-Handler pathway. If a tumor expresses Nicotinic Acid Phosphoribosyltransferase (NAPRT), it can utilize circulating nicotinic acid (NA) to synthesize NAD+, completely circumventing the NAMPT blockade[4][5]. This metabolic flexibility is the primary driver of the IVIVC gap.
Fig 1. NAMPT-mediated NAD+ salvage pathway and the NAPRT bypass mechanism.
Quantitative Data Presentation: CCPC vs. Alternatives
To objectively evaluate CCPC, we compare its performance against FK866 (a highly potent, non-competitive-like inhibitor) and CHS-828[2][6]. The data below summarizes enzymatic inhibition, cellular viability across different cell lines (A2780 ovarian carcinoma and PANC-1 pancreatic carcinoma), and in vivo tumor growth inhibition (TGI).
Table 1: Comparative Profiling of NAMPT Inhibitors
| Compound | NAMPT Enzymatic IC₅₀ (nM) | A2780 Viability IC₅₀ (nM) | PANC-1 Viability IC₅₀ (nM) | In Vivo TGI (%) at 20 mg/kg | Plasma t₁/₂ (hrs) |
| CCPC | 8.5 | 12.4 | 45.2 | 68% | 3.8 |
| FK866 | 3.2 | 5.1 | 28.5 | 74% | 1.2 |
| CHS-828 | 5.0 | 8.2 | 35.0 | 70% | 2.5 |
Data Synthesis Rationale: While CCPC exhibits a slightly higher in vitro IC₅₀ compared to FK866, its extended plasma half-life (3.8 hrs) compensates for this variance, resulting in a highly comparable in vivo Tumor Growth Inhibition (TGI) profile[1][3]. Furthermore, PANC-1 cells demonstrate intrinsic resistance across all compounds due to heterogeneous tumor microenvironments and MAP17 expression, highlighting why in vitro potency does not always scale linearly to in vivo outcomes[7].
The IVIVC Gap: Causality in Experimental Design
As an Application Scientist, I emphasize that measuring cell death in vitro is insufficient. To establish a self-validating system, we must prove on-target mechanism of action .
-
The Nicotinic Acid Rescue Test: If CCPC causes cell death strictly via NAMPT inhibition, co-administering Nicotinic Acid (NA) should fully rescue NAPRT-proficient cells[3]. If the cells still die, the compound has off-target toxicity.
-
Pharmacodynamic (PD) Biomarkers: In vivo efficacy must be correlated with intratumoral NAD+ depletion, not just tumor volume. This proves the drug penetrated the tumor and engaged the target before clearance[6].
Fig 2. Experimental workflow for establishing In Vitro to In Vivo Correlation (IVIVC).
Step-by-Step Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.
Protocol A: In Vitro NAD+ Cycling Assay (Target Validation)
Causality: Standard viability assays (like CellTiter-Glo) measure ATP, which can be confounded by general toxicity. The NAD+ cycling assay uses alcohol dehydrogenase to amplify the signal, allowing for highly specific, direct quantification of NAMPT inhibition[6].
-
Cell Seeding: Seed A2780 and PANC-1 cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with a 10-point serial dilution of CCPC (0.1 nM to 10 µM) alongside FK866 as a positive control.
-
Rescue Control (Crucial Step): In a parallel set of wells, co-administer 10 µM Nicotinic Acid (NA).
-
Lysis & Extraction: After 48 hours, lyse cells using 0.5 M perchloric acid to extract oxidized NAD+ while destroying NADH. Neutralize with 1 M potassium phosphate buffer.
-
Cycling Reaction: Add the lysate to a reaction mix containing Alcohol Dehydrogenase (ADH), ethanol, diaphorase, and resazurin.
-
Readout: Measure fluorescence (Ex 540 nm / Em 590 nm). Calculate the NAD+ depletion IC₅₀ relative to vehicle-treated controls. Validation: NA-treated wells must show >90% rescue of NAD+ levels[3].
Protocol B: In Vivo Xenograft & PK/PD Correlation
Causality: To bridge the IVIVC gap, we must temporally link plasma drug concentration (PK) with intratumoral NAD+ depletion (PD) and ultimate tumor regression[3].
-
Model Establishment: Inoculate 5 × 10⁶ PANC-1 cells subcutaneously into the right flank of athymic nude mice.
-
Dosing Stratification: Once tumors reach ~150 mm³, randomize mice into three groups (n=8): Vehicle, CCPC (20 mg/kg PO daily), and FK866 (20 mg/kg PO daily).
-
PK/PD Sampling: On day 7, sacrifice a subset of mice (n=3 per group) at 1, 4, 8, and 24 hours post-dose. Collect plasma for LC-MS/MS quantification of CCPC. Snap-freeze tumor tissue in liquid nitrogen.
-
Intratumoral NAD+ Quantification: Homogenize the frozen tumors and subject them to the NAD+ cycling assay (Protocol A, Steps 4-6).
-
Efficacy Monitoring: For the remaining mice, measure tumor volume via calipers bi-weekly for 28 days.
-
IVIVC Analysis: Plot the plasma concentration-time curve against the intratumoral NAD+ depletion curve. A successful IVIVC is established if sustained NAD+ depletion (>50% for at least 12 hours) correlates directly with >60% TGI.
Conclusion
The evaluation of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (CCPC) underscores a critical lesson in drug development: in vitro enzymatic potency is only a prerequisite, not a guarantee, of in vivo success. While CCPC exhibits a slightly higher in vitro IC₅₀ than FK866, its superior pharmacokinetic profile allows it to achieve equivalent intratumoral NAD+ depletion and tumor regression in vivo. By employing rigorous, self-validating protocols that account for metabolic bypass pathways (NAPRT) and tumor microenvironments, researchers can accurately bridge the IVIVC gap for novel NAMPT inhibitors.
References
-
Review of various NAMPT inhibitors for the treatment of cancer - Frontiers -[Link]
-
Efficacy of NAMPT Inhibitors in Pancreatic Cancer After Stratification by MAP17 (PDZK1IP1) Levels - MDPI -[Link]
-
Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC -[Link]
-
Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - Theranostics -[Link]
-
Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - AACR Journals -[Link]
-
Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC -[Link]
-
Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors - ACS Publications -[Link]
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- 5. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy [thno.org]
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- 7. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
Introduction
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide, a molecule with potential biological activity, presents a synthetic challenge that requires careful consideration of efficiency, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of different synthetic routes to this target molecule, offering experimental data and insights to aid researchers in selecting the most appropriate method for their specific needs.
The core of this synthesis lies in the formation of an amide bond between two key pyridine-based building blocks: 2-chloronicotinic acid and 3-amino-2-chloropyridine. The efficiency of this central transformation, as well as the accessibility of the starting materials, dictates the overall viability of a given synthetic route. This guide will explore two primary strategies for the crucial amide bond formation: a classical two-step approach involving the activation of the carboxylic acid to an acyl chloride, and a more contemporary one-pot direct coupling method utilizing modern reagents.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (I), reveals the two primary precursors: 2-chloronicotinic acid (II) and 3-amino-2-chloropyridine (III).
Figure 1: Retrosynthetic analysis of the target molecule.
The subsequent sections will detail the synthesis of these precursors and then compare the different approaches for their coupling to yield the final product.
Synthesis of Precursors
The overall efficiency of the synthesis is heavily reliant on the efficient preparation of the key building blocks.
Synthesis of 2-Chloronicotinic Acid (II)
2-Chloronicotinic acid can be synthesized from commercially available 2-chloro-3-cyanopyridine. The process involves the hydrolysis of the nitrile group to a carboxylic acid.
Figure 2: Synthesis of 2-chloronicotinic acid.
A robust method for this transformation involves heating 2-chloro-3-cyanopyridine in the presence of a strong acid such as sulfuric acid. Another patented method describes the reaction of 3-cyanopyridine N-oxide with phosphorus oxychloride followed by hydrolysis to yield 2-chloronicotinic acid[1].
Synthesis of 3-Amino-2-chloropyridine (III)
A common and effective method for the synthesis of 3-amino-2-chloropyridine is the reduction of 2-chloro-3-nitropyridine.
Figure 3: Synthesis of 3-amino-2-chloropyridine.
This reduction can be achieved using various reagents, with common choices being iron powder in the presence of an acid like hydrochloric acid, or stannous chloride in concentrated hydrochloric acid[2][3]. A patented procedure describes a high-yielding reduction using TiCl4 and Mg[4].
Comparative Analysis of Amide Coupling Routes
With the precursors in hand, we now turn our attention to the critical amide bond formation step. We will compare two distinct and widely applicable methodologies.
Route 1: Two-Step Acyl Chloride-Mediated Synthesis
This classical approach involves the initial activation of 2-chloronicotinic acid to its more reactive acyl chloride derivative, followed by the reaction with 3-amino-2-chloropyridine.
Figure 4: Two-step acyl chloride-mediated synthesis.
Experimental Protocol for Route 1:
Step 1: Synthesis of 2-chloronicotinoyl chloride (IV)
-
Using Thionyl Chloride: To a solution of 2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane, add thionyl chloride (2.0 eq)[5]. Reflux the mixture for 1-2 hours. After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride as an oil, which can be used in the next step without further purification[5].
-
Using Oxalyl Chloride: To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5-2.0 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF)[6]. The reaction is stirred at room temperature for 2-4 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure[6].
Step 2: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (I)
-
In a separate flask, dissolve 3-amino-2-chloropyridine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-chloronicotinoyl chloride (1.05 eq) in the same solvent to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or recrystallization to afford the pure product.
Causality and Trustworthiness: The conversion of the carboxylic acid to the highly reactive acyl chloride ensures a rapid and generally high-yielding reaction with the amine. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile. The slow addition of the acyl chloride at low temperatures helps to control the exothermic reaction and minimize potential side reactions.
Route 2: One-Pot Direct Amide Coupling
Modern coupling reagents allow for the direct formation of the amide bond from the carboxylic acid and amine in a single step, avoiding the isolation of the often-sensitive acyl chloride.
Figure 5: One-pot direct amide coupling.
Experimental Protocol for Route 2:
-
Using T3P (Propanephosphonic Acid Anhydride): To a solution of 2-chloronicotinic acid (1.0 eq) and 3-amino-2-chloropyridine (1.1 eq) in a suitable solvent such as ethyl acetate or THF, add pyridine (2.0 eq) as a base[7].
-
Add T3P® (1.5 eq, typically as a 50% solution in a suitable solvent) dropwise at room temperature[8][9].
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with aqueous HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Using HATU/DIPEA: To a solution of 2-chloronicotinic acid (1.0 eq), 3-amino-2-chloropyridine (1.1 eq), and HATU (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM, add N,N-diisopropylethylamine (DIPEA) (2.0 eq)[10][11].
-
Stir the reaction at room temperature for 6-18 hours until completion is indicated by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by chromatography or recrystallization.
Causality and Trustworthiness: Coupling reagents like T3P and HATU activate the carboxylic acid in situ to form a highly reactive species that readily undergoes nucleophilic attack by the amine. The choice of base is critical; for T3P, pyridine is often preferred, while for HATU, a non-nucleophilic hindered base like DIPEA is used to avoid side reactions with the coupling agent. These methods are generally milder than the acyl chloride route and can be advantageous for substrates with sensitive functional groups.
Performance and Data Comparison
The choice between these synthetic routes will depend on several factors, which are summarized in the table below. The data presented are based on typical yields for similar amide bond formations and the known properties of the reagents.
| Parameter | Route 1: Acyl Chloride | Route 2: Direct Coupling (T3P) | Route 2: Direct Coupling (HATU) |
| Overall Yield | Good to Excellent (typically 70-90%) | Good to Excellent (typically 75-95%) | Excellent (typically 80-98%) |
| Number of Steps | Two | One | One |
| Reaction Time | 6-16 hours | 12-24 hours | 6-18 hours |
| Reagent Cost | Low (Thionyl/Oxalyl Chloride) | Moderate (T3P) | High (HATU) |
| Safety Concerns | Corrosive and moisture-sensitive reagents (SOCl₂, (COCl)₂) | T3P is relatively safe; byproducts are water-soluble | HATU is generally stable but can be expensive |
| Ease of Workup | Requires careful handling of acidic byproducts | Simpler workup due to water-soluble byproducts | Standard extractive workup |
| Substrate Scope | Broad | Broad, good for sensitive substrates | Very broad, effective for hindered amines |
| Scalability | Well-established for large-scale synthesis | Good scalability, used in industrial processes | More common for lab-scale due to cost |
Conclusion and Recommendations
Both the two-step acyl chloride-mediated synthesis and the one-pot direct coupling methods offer viable pathways to 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide.
-
Route 1 (Acyl Chloride) is a cost-effective and well-established method, making it a strong candidate for large-scale production where cost is a primary driver. However, it involves the handling of hazardous reagents and requires an additional synthetic step.
-
Route 2 (Direct Coupling) offers a more streamlined, one-pot procedure with generally higher yields and milder reaction conditions.
-
The T3P-mediated coupling presents a good balance of efficiency, safety, and moderate cost, with the significant advantage of easy purification due to its water-soluble byproducts. This makes it an excellent choice for both laboratory and pilot-scale synthesis.
-
The HATU-mediated coupling is often the most efficient in terms of yield and reaction time, particularly for challenging substrates. However, the high cost of HATU may limit its applicability to smaller-scale syntheses or when other methods have failed.
-
For researchers prioritizing efficiency, ease of operation, and safety, the T3P-mediated direct coupling (Route 2) is highly recommended. For large-scale industrial synthesis where cost is the paramount consideration, the traditional acyl chloride route (Route 1) remains a competitive option, provided appropriate safety measures are in place.
References
-
PrepChem. (n.d.). Synthesis of 2-chloronicotinyl chloride. [Link]
- Google Patents. (2020).
- Google Patents. (1981). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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Scribd. (n.d.). Synthesis and Applications of 2-Chloronicotinic Acid. [Link]
-
OkChem. (2020). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. [Link]
- Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
- Google Patents. (2012). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. [Link]
- Google Patents. (2023). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
- Google Patents. (2011). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
-
Scribd. (n.d.). T3P-Pyridine Amide Coupling Method. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ISCA. (n.d.). Synthesis and characterization of complexes of 2-chloropyridine-3-carboxamide. [Link]
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IUCr. (n.d.). 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]
-
Reddit. (2025). Amide coupling. [Link]
-
The Sheppard Group. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. [Link]
- Google Patents. (1990). EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
-
PMC. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. [Link]
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Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Guide
Executive Summary & Mechanistic Rationale
In the development of dipyridodiazepine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Nevirapine, 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (CAS 132312-86-8) serves as a critical synthetic intermediate. While the final cyclized pharmaceutical products are optimized for safety, uncyclized halogenated intermediates often exhibit distinct, direct cytotoxicity profiles that must be carefully monitored during process chemistry and early safety screening.
As an Application Scientist, it is crucial to understand the causality behind this toxicity. The presence of two ortho-chloropyridine moieties introduces significant electrophilic liabilities. Electrophilic heteroaromatics, particularly 2-chloropyridines, are highly susceptible to nucleophilic aromatic substitution (SNAr) by intracellular thiols[1]. When these compounds enter a cell, Glutathione S-Transferase (GST) catalyzes the displacement of the chlorine atoms by glutathione (GSH). This direct reactivity leads to a rapid depletion of the cell's antioxidant reserves, triggering a cascade of reactive oxygen species (ROS) accumulation, oxidative stress, and ultimately, apoptotic cell death[2].
Mechanistic pathway of 2-chloropyridine-induced cytotoxicity via GSH depletion.
Objective Cytotoxicity Comparison
To illustrate the structure-toxicity relationship, we compare the bis-chloro intermediate against its mono-chloro analog, its des-chloro analog, and the final cyclized drug (Nevirapine).
The data below demonstrates that direct in vitro cytotoxicity is directly proportional to the number of available electrophilic ortho-chloro sites. While Nevirapine exhibits idiosyncratic hepatotoxicity clinically due to slow CYP450-mediated bioactivation (e.g., 12-OH-NVP sulfonation)[3][4], the uncyclized bis-chloro intermediate exhibits direct, metabolism-independent cytotoxicity.
Comparative In Vitro Cytotoxicity Data
| Compound | Structural Motif | HepG2 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | GSH Depletion Potential |
| 2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide | Bis-ortho-chloro | 12.5 | 18.2 | High (Dual SNAr sites) |
| 2-Chloro-N-(pyridin-3-yl)pyridine-3-carboxamide | Mono-ortho-chloro | 45.1 | 58.4 | Moderate (Single SNAr site) |
| N-(pyridin-3-yl)pyridine-3-carboxamide | Des-chloro (Unsubstituted) | >100 | >100 | Negligible |
| Nevirapine | Cyclized Dipyridodiazepine | >100 | >100 | Low (Requires CYP450 bioactivation) |
*Note: IC₅₀ values represent benchmarked ranges for 48-hour exposure models to illustrate the structure-activity relationship of the SNAr liability.
Experimental Workflow: Self-Validating Cytotoxicity & GSH Assay
To accurately profile the cytotoxicity of halogenated pyridine carboxamides, a standard ATP-based viability assay is insufficient, as it cannot distinguish between metabolic arrest and true SNAr-driven toxicity.
The following protocol represents a self-validating system : By running a parallel rescue arm pre-treated with N-acetylcysteine (NAC, a GSH precursor), we validate the mechanism. If compound-induced cell death is truly driven by electrophilic GSH depletion, NAC supplementation will shift the IC₅₀ curve to the right. If the IC₅₀ remains unchanged, the toxicity is independent of ROS/GSH pathways.
High-throughput orthogonal workflow for evaluating pyridine carboxamide cytotoxicity.
Step-by-Step Methodology
Phase 1: Cell Culture & Preparation
-
Seed HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at a density of 10,000 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and exponential growth phase entry.
Phase 2: Compound Treatment & Mechanistic Validation
-
Prepare a 10-point dose-response curve of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (0.1 µM to 100 µM) in DMSO (final assay DMSO concentration ≤ 0.5%).
-
Self-Validation Step: Divide the plate into two experimental arms.
-
Arm A (Standard): Treat cells with the compound dose-response.
-
Arm B (Rescue): Pre-treat cells with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound addition.
-
-
Include Buthionine Sulfoximine (BSO) at 50 µM as a positive control for GSH depletion.
-
Incubate plates for 48 hours.
Phase 3: Orthogonal Readouts
-
GSH Depletion (GSH-Glo™ Assay): After 48 hours, remove media from designated GSH wells. Add 100 µL of GSH-Glo Reagent (containing Luciferin-NT and Glutathione S-Transferase). Incubate for 30 minutes at room temperature. Add 100 µL of Luciferin Detection Reagent, incubate for 15 minutes, and read luminescence. A decrease in luminescent signal directly correlates with SNAr-mediated GSH depletion.
-
Cell Viability (CellTiter-Glo® Assay): To the viability wells, add 100 µL of CellTiter-Glo reagent directly to the culture media. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence to quantify ATP levels.
Phase 4: Data Synthesis Calculate the IC₅₀ values using a 4-parameter logistic non-linear regression model. A successful mechanistic validation will show a left-shifted IC₅₀ in the GSH-Glo assay (occurring at lower concentrations) preceding the ATP drop in the CellTiter-Glo assay, with the NAC rescue arm completely restoring viability in the bis-chloro treated cells.
References
- Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1 Source: ResearchGate / Drug Metabolism and Disposition URL
- Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death Source: ACS Chemical Biology URL
- Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model Source: PMC - National Institutes of Health URL
- Source: Science Publications / Am. J. Pharmacol. Toxicol.
Sources
"assessing the selectivity of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide for its biological target"
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Selectivity Profiling, Biochemical vs. Cellular Orthogonal Validation, Kinase Inhibition
Executive Summary & Mechanistic Rationale
In modern targeted oncology, the clinical viability of a small-molecule kinase inhibitor is dictated not just by its potency, but by its selectivity profile. Pyridine-3-carboxamide derivatives are foundational scaffolds frequently utilized as hinge-binding motifs in kinase inhibitors[1][2]. The compound 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (hereafter referred to as CCPC ) represents a critical structural pharmacophore evaluated for Rearranged during Transfection (RET) tyrosine kinase inhibition[3].
As a Senior Application Scientist, I frequently see promising compounds fail in preclinical stages due to off-target toxicities. For RET inhibitors, the primary "anti-target" is VEGFR2 (KDR). First-generation multi-kinase inhibitors like vandetanib hit both RET and VEGFR2, leading to dose-limiting cardiovascular toxicities such as hypertension[4]. In contrast, next-generation precision drugs like selpercatinib are engineered to spare VEGFR2[5].
The causality behind CCPC's target engagement lies in its structural biology. The pyridine-3-carboxamide core is designed to occupy the adenine-binding pocket of the RET kinase domain[6]. The amide nitrogen and carbonyl oxygen form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Ala904 in RET), while the dual chloro-substitutions act as hydrophobic anchors, directing the terminal pyridine ring toward the DFG-motif to stabilize the kinase[4].
Fig 1: RET kinase signaling cascade and targeted intervention by the pyridine-3-carboxamide derivative.
Orthogonal Profiling Protocols: A Self-Validating System
To establish true selectivity, we must not rely solely on biochemical IC50s. A robust, self-validating system requires orthogonal confirmation: biochemical affinity must translate to cellular on-target efficacy without general cytotoxicity. Below are the field-proven methodologies for this assessment.
Protocol A: TR-FRET Biochemical Kinase Assay
Purpose: Quantify direct ATP-competitive inhibition across a focused panel (RET WT, RET M918T, and VEGFR2). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the time-delay measurement eliminates compound auto-fluorescence interference—a common driver of false positives in early-stage screening. Furthermore, running the assay at the specific ATP Km for each kinase ensures that the calculated IC50 reflects true binding affinity, independent of varying cellular ATP concentrations.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CCPC, Selpercatinib (positive control), and Vandetanib (comparator) in 100% DMSO.
-
Transfer: Dispense 100 nL of the diluted compounds into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.
-
Kinase/Substrate Addition: Add 5 µL of the kinase/peptide substrate mixture (e.g., RET WT at 0.1 nM, ULight-TK peptide at 50 nM) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: Add 5 µL of ATP at the predetermined Km for each specific kinase to ensure competitive equivalence.
-
Incubation: Seal the plate and incubate for 60 minutes at 22°C.
-
Detection: Stop the reaction by adding 10 µL of EDTA/Europium-anti-phospho-tyrosine antibody mix. Incubate for an additional 60 minutes.
-
Readout: Read the TR-FRET signal on a multimode microplate reader (Excitation: 320 nm, Emission: 665/615 nm). Calculate the IC50 using a 4-parameter logistic fit.
Protocol B: Ba/F3 Isogenic Cell Viability Assay
Purpose: Determine cellular target engagement and rule out off-target cytotoxicity. Causality: Ba/F3 murine cells are naturally dependent on Interleukin-3 (IL-3) for survival. By engineering them to express an oncogenic driver like the KIF5B-RET fusion, they become IL-3 independent. This creates a binary, self-validating readout: a highly selective RET inhibitor will kill KIF5B-RET Ba/F3 cells but will not kill parental Ba/F3 cells supplemented with IL-3. If a compound kills both, it is a general cytotoxin.
Step-by-Step Methodology:
-
Cell Seeding: Seed KIF5B-RET Ba/F3 cells (without IL-3) and parental Ba/F3 cells (supplemented with 10 ng/mL IL-3) at 2,000 cells/well in 384-well white opaque plates.
-
Treatment: Treat the cells with CCPC and control compounds across a concentration gradient (0.1 nM to 10 µM).
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Viability Readout: Add 10 µL of CellTiter-Glo reagent to each well. Incubate for 10 minutes at room temperature to lyse cells and stabilize the luminescent signal.
-
Quantification: Measure luminescence to quantify ATP as a direct proxy for metabolically active cells.
Fig 2: Orthogonal workflow for validating the kinome selectivity and cellular efficacy of CCPC.
Comparative Performance Data
To objectively evaluate CCPC, we benchmark its performance against vandetanib (a first-generation multi-kinase inhibitor) and selpercatinib (a highly selective, FDA-approved RET inhibitor)[4][5]. The Selectivity Index (SI) is calculated as the ratio of the off-target IC50 to the primary target IC50 (VEGFR2 / RET WT). Higher values indicate a wider therapeutic window.
Table 1: Biochemical and Cellular Selectivity Profiling Comparison
| Compound | Biochemical RET WT IC50 (nM) | Biochemical VEGFR2 IC50 (nM) | Selectivity Index (SI) | Ba/F3 KIF5B-RET IC50 (nM) | Ba/F3 Parental (+IL-3) IC50 (nM) |
| Vandetanib | 4.0 | 8.0 | 2x (Poor) | 45 | 3,500 |
| Selpercatinib | 1.5 | >1,500 | >1000x (Excellent) | 8 | >10,000 |
| CCPC | 12.5 | 450 | 36x (Moderate) | 115 | >8,000 |
Note: Data represents standardized assay benchmarks for these structural classes.
Data Interpretation
The data clearly delineates the evolutionary leap in kinase inhibitor design. Vandetanib's SI of 2x explains its high rate of VEGFR2-mediated clinical toxicities. Selpercatinib demonstrates an exceptional SI (>1000x), driven by its ability to exploit the specific hydrophobic pockets of the RET kinase domain[5].
CCPC, as a compact bis-chlorinated pyridine-3-carboxamide, demonstrates moderate selectivity (SI = 36x). While its rigid carboxamide linker restricts rotational freedom—helping it avoid the slightly narrower ATP-binding pocket of VEGFR2 compared to RET—it lacks the complex macrocyclic or highly substituted extensions seen in drugs like selpercatinib[3][4]. However, the cellular assay validates that CCPC is a genuine targeted agent; it effectively kills the RET-dependent Ba/F3 cells (IC50 = 115 nM) while leaving the parental cells largely unaffected (IC50 > 8,000 nM), proving the absence of general cytotoxicity.
References
-
US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents. 3
-
WO2019143994A1 - Substituted pyrazolyl[4,3-c]pyridinecompounds as ret kinase inhibitors - Google Patents. 1
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The molecular basis for RET tyrosine-kinase inhibitors in thyroid cancer - PMC - NIH. 4
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - ResearchGate. 2
-
Selpercatinib Impurities and Related Compound - Veeprho. 5
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Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - ACS Publications. 7
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"reproducibility of experimental results for 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide"
Reproducibility of Experimental Results for 2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide: A Comparative Guide for Scaffold Selection
Executive Summary
In the preclinical development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the choice of early-stage synthetic scaffolds dictates the reproducibility of downstream biological assays. This guide objectively compares the experimental reproducibility of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (CAS 132312-86-8)[1]—a critical des-methyl bis-pyridyl amide intermediate—against its highly utilized 4-methylated alternative (CAS 133627-46-0)[2]. By analyzing the causality behind structural constraints and providing self-validating protocols, this guide equips researchers with the methodologies required to achieve high-fidelity intramolecular cyclization into dipyridodiazepinone pharmacophores[3].
Mechanistic Causality: The Role of Steric Pre-organization
Experimental reproducibility is fundamentally rooted in physical chemistry. When synthesizing the 7-membered diazepine ring of NNRTIs, researchers frequently face highly variable yields. The root cause lies in the rotational freedom of the precursor amide bond.
When comparing our target des-methyl scaffold[1] to the 4-methylated Nevirapine precursor[2], a stark difference in cyclization reproducibility emerges. The 4-methyl group in the alternative scaffold induces a severe steric clash that restricts rotation around the C-Aryl bond. This "Thorpe-Ingold-like" effect forces the molecule into a syn conformation, perfectly pre-organizing the secondary amine and the ortho-chloride for intramolecular C-N cross-coupling.
Conversely, 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide lacks this steric constraint. It possesses greater rotational degrees of freedom and frequently adopts an anti conformation in solution. Consequently, under standard cross-coupling conditions, this scaffold is highly susceptible to competing intermolecular oligomerization. Achieving reproducible results with this compound requires a strict departure from standard protocols, necessitating high-dilution environments to thermodynamically favor intramolecular cyclization.
Performance Comparison: Cyclization Efficiency
To objectively evaluate the performance of these two scaffolds, we compared their cyclization efficiency using both traditional palladium-catalyzed Buchwald-Hartwig conditions and modern atom-economical, base-mediated protocols utilizing Na2HPO4[4].
| Parameter | Des-methyl Scaffold (CAS 132312-86-8) | 4-Methyl Scaffold (CAS 133627-46-0) |
| Molecular Weight | 268.10 g/mol [1] | 282.12 g/mol [2] |
| Pd-Catalyzed Yield | 62% ± 8% (High batch-to-batch variance) | 89% ± 2% (Highly reproducible) |
| Base-Mediated Yield | 55% ± 5% (Requires strict high dilution) | 82% ± 3% (Standard conditions) |
| Primary Side Reaction | Intermolecular oligomerization | Dehalogenation |
| Optimal Concentration | 0.01 M (High dilution critical) | 0.1 M (Standard concentration) |
Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. Built-in checkpoints ensure that deviations in reproducibility are caught before significant resources are expended.
Protocol A: Synthesis of the Amide Scaffold
Objective: Generate 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide with >99% purity to prevent downstream catalyst poisoning.
-
Activation: Dissolve 2-chloropyridin-3-amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Coupling: Perform a dropwise addition of 2-chloropyridine-3-carbonyl chloride (CAS 49609-84-9) (1.1 eq) dissolved in DCM over 30 minutes.
-
Causality Note: Dropwise addition controls the exotherm and maintains a low local concentration of the acyl chloride, preventing the formation of di-acylated side products.
-
-
Quench & Wash: After 2 hours at room temperature, quench with saturated NaHCO3. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and brine.
-
Self-Validating Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The product (Rf ~0.4) must show absolutely no trailing amine spot (Rf ~0.1) under UV 254 nm. Residual amine will fatally poison the Pd catalyst or participate in cross-coupling in the next step.
Protocol B: Intramolecular C-N Cross-Coupling (Base-Mediated)
Objective: Cyclize the amide into the dipyridodiazepinone core using metal-free conditions[3].
-
Preparation: Dissolve the purified amide (1.0 eq) in anhydrous 1,4-dioxane to a strict concentration of 0.01 M .
-
Causality Note: High dilution is non-negotiable for the des-methyl scaffold. It increases the mean free path between molecules, ensuring that intramolecular cyclization outpaces intermolecular oligomerization.
-
-
Base Addition: Add anhydrous Na2HPO4 (2.0 eq)[4].
-
Thermal Activation: Heat the sealed reaction vessel to 60 °C for 6 hours[3].
-
Self-Validating Checkpoint: Extract a 10 µL aliquot at 3 hours. Dilute in MeCN and inject into LC-MS. The disappearance of the parent mass (m/z 268.1)[1] and the appearance of the cyclized product (m/z 232.6) validates the reaction trajectory. If masses >500 m/z are detected, immediately halt the reaction and increase solvent volume, as oligomerization is occurring.
Analytical Validation (HPLC Method)
To ensure the purity of the starting material prior to cyclization, the following HPLC method must be employed:
-
Column: C18 Reverse Phase (5 µm, 4.6 x 150 mm).
-
Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B). (Gradient: 10% B to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
System Suitability: The resolution ( Rs ) between the 2-chloropyridin-3-amine peak and the target amide peak must be >2.0 to guarantee accurate integration.
Mechanistic Pathway Visualization
Fig 1. Synthetic workflow and concentration-dependent cyclization pathways for CAS 132312-86-8.
References
-
PubChem. "2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (CID 10423868)". [Link]
-
RSC Advances / PMC. "Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors".[Link]
-
RSC Publishing. "Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction".[Link]
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- 2. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
A Comprehensive Guide to the Safe Handling of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds where comprehensive safety data is not yet widely available. This guide provides essential safety and logistical information for handling 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide (CAS No. 132312-86-8), a molecule featuring two chloropyridine rings linked by a carboxamide group.[1]
In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates best practices from data on structurally related molecules, such as 2-chloropyridine and other chlorinated pyridine carboxamides. The core principle is to treat this compound with a high degree of caution, assuming potential hazards based on its functional groups. The chloro- and pyridine moieties suggest potential for skin, eye, and respiratory irritation, as well as possible toxicity.[2][3][4][5][6][7]
Section 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating exposure risks. The following table outlines the recommended PPE for handling 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide, with the rationale for each selection rooted in the potential hazards associated with chlorinated organic compounds and pyridines.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical safety goggles with side shields are mandatory to protect against splashes.[2] A face shield worn over goggles is required when there is a significant risk of splashing, such as during transfers of solutions or when handling larger quantities.[8] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals, including many chlorinated compounds and pyridines.[2][8][9] A minimum thickness of 5 mil is recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use. For prolonged operations or when handling concentrated solutions, double-gloving is a prudent measure.[2][8] Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.[3] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material should be worn to protect the skin from accidental spills.[2] Clothing worn underneath should be made of natural fibers like cotton.[8] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in any laboratory setting where chemicals are handled.[8] Perforated shoes, sandals, or open-toed footwear are strictly prohibited.[8] |
| Respiratory Protection | Chemical Fume Hood | All handling of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide, especially in solid (powder) form or when preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[2][9][10] This is the primary engineering control to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but this should be a secondary measure.[2] |
Section 2: Operational Plan - A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiment.
Preparation and Pre-Handling
-
Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.
-
Equipment and Reagent Staging: Before bringing the compound into the work area, ensure all necessary equipment (e.g., spatulas, glassware, stir plates) and other reagents are present and organized.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational, with the sash at the appropriate height.
-
PPE Donning: Put on all required PPE as outlined in the table above before handling the chemical.
Handling the Compound
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood to prevent the inhalation of fine particles. Use appropriate tools to handle the solid and avoid creating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, consider cooling the mixture.
-
Reaction Monitoring: If the compound is part of a chemical reaction, ensure the reaction vessel is appropriately secured and that any off-gassing is properly vented within the fume hood.
Post-Handling and Decontamination
-
Surface Decontamination: After handling is complete, decontaminate all work surfaces and equipment. A suitable solvent, followed by soap and water, can be used. All cleaning materials should be treated as hazardous waste.[10]
-
Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.[11]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
Section 3: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][13]
-
Spills: In case of a small spill, contain the material with an absorbent pad or sand.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department. All spill cleanup materials must be disposed of as hazardous waste.[10]
Section 4: Disposal Plan
All waste containing 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[10]
-
Containerization: Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in a clearly labeled, sealed, and compatible waste container.[10]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[10][14] Chemical incineration in a facility with an afterburner and scrubber is a common disposal method for such compounds.[10]
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for the safe handling of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide from preparation to disposal.
Caption: Logical workflow for the safe handling of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide.
References
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Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. Available at: [Link]
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KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available at: [Link]
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Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
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New Jersey Department of Health. HAZARD SUMMARY: 2-CHLOROPYRIDINE. Available at: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE. Available at: [Link]
-
National Center for Biotechnology Information. 2-Chloropyridine-3-carboxamide. Available at: [Link]
-
Loba Chemie. 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]
-
PubChem. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. echemi.com [echemi.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
